molecular formula C22H34O4 B568791 Diheptyl phthalate-d4 CAS No. 358731-41-6

Diheptyl phthalate-d4

Cat. No.: B568791
CAS No.: 358731-41-6
M. Wt: 366.5 g/mol
InChI Key: JQCXWCOOWVGKMT-SAQXESPHSA-N
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Description

Di-n-heptyl Phthalate-d4 (CAS 358731-41-6) is a deuterium-labelled isotopologue of di-n-heptyl phthalate, specifically designed for use as an internal standard in analytical chemistry. This high-purity compound is essential for the accurate quantification of phthalate esters in complex samples via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), correcting for analyte loss during sample preparation and matrix effects during instrumental analysis . Beyond its primary role in analytics, this stable isotope-labelled compound is a valuable tool in metabolic and environmental fate studies, enabling researchers to track the distribution and breakdown of phthalates without interference from ubiquitous background contamination . Di-n-heptyl phthalate has been identified as an organic contaminant in drinking water extracts and was shown to activate the Nrf-2-mediated antioxidant response in human cell lines, making its deuterated form critical for research investigating the molecular mechanisms of phthalate-induced oxidative stress . Furthermore, phthalate esters like di-n-heptyl phthalate are the subject of extensive toxicological research, particularly concerning their potential to disrupt fetal testosterone synthesis and act as endocrine disruptors, as highlighted in studies of the "Phthalate Syndrome" . Researchers can procure this compound with the assurance that it is characterized by its molecular formula C22H30D4O4 and a molecular weight of 366.53 g/mol . It is recommended to store the material refrigerated between 2-8°C . This product is intended for research purposes only and is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

diheptyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O4/c1-3-5-7-9-13-17-25-21(23)19-15-11-12-16-20(19)22(24)26-18-14-10-8-6-4-2/h11-12,15-16H,3-10,13-14,17-18H2,1-2H3/i11D,12D,15D,16D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCXWCOOWVGKMT-SAQXESPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCC)C(=O)OCCCCCCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001334361
Record name Diheptyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001334361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358731-41-6
Record name Diheptyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001334361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Diheptyl Phthalate-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of Diheptyl phthalate-d4. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound is of interest. This guide includes summarized quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Chemical and Physical Properties

This compound, a deuterated isotopologue of Diheptyl phthalate (B1215562), is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of phthalates in various matrices. Its chemical and physical properties are summarized in the tables below.

Identification
PropertyValue
Chemical Name Diheptyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Synonyms Di-n-heptyl phthalate-3,4,5,6-d4, this compound
CAS Number 358731-41-6[1]
Chemical Formula C₂₂H₃₀D₄O₄
Molecular Weight 366.53 g/mol [2]
Physical Properties
PropertyValue
Appearance Neat, colorless to light yellow liquid
Boiling Point ~360 °C (for non-deuterated)[3]
Melting Point Not available
Density ~0.988 g/mL at 25 °C (for non-deuterated)
Solubility Soluble in organic solvents, sparingly soluble in water[4][5]
Stability and Storage
ConditionRecommendation
Storage Temperature 2-8°C Refrigerator
Stability Stable under normal storage conditions
Shipping Conditions Ambient temperature

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, including its synthesis, purification, and application in analytical methods and cell-based assays.

Synthesis of this compound

Objective: To synthesize this compound from phthalic anhydride-d4 and heptanol.

Materials:

  • Phthalic anhydride-3,4,5,6-d4

  • n-Heptanol

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Toluene (B28343)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine phthalic anhydride-3,4,5,6-d4 (1 molar equivalent) and n-heptanol (2.5 molar equivalents) in toluene.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux using a heating mantle. Water produced during the esterification will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the completion of the esterification.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent.

  • Remove the toluene solvent under reduced pressure using a rotary evaporator to yield crude this compound.

Purification of this compound

Objective: To purify the synthesized this compound.

Materials:

Procedure:

  • Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.

  • Dissolve the crude this compound in a minimal amount of hexane.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity.

  • Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain purified this compound.

Quantitative Analysis by GC-MS using this compound as an Internal Standard

Objective: To quantify the concentration of an analyte phthalate in a sample using this compound as an internal standard.

Materials:

  • Sample containing the analyte phthalate

  • This compound internal standard solution of known concentration

  • Analyte phthalate standard solutions of known concentrations

  • Organic solvent (e.g., hexane or dichloromethane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • To a known volume or weight of the sample, add a precise volume of the this compound internal standard solution.

    • Extract the phthalates from the sample matrix using an appropriate organic solvent and sample preparation technique (e.g., liquid-liquid extraction or solid-phase extraction).[4][6]

    • Concentrate the extract to a final known volume.

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards by adding varying known amounts of the analyte phthalate to a constant, known amount of the this compound internal standard.

  • GC-MS Analysis:

    • Inject the prepared sample extracts and calibration standards into the GC-MS system.

    • GC Conditions (Typical):

      • Injector Temperature: 280 °C

      • Oven Program: Start at 60 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Typical):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for the analyte and the internal standard.

  • Data Analysis:

    • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Plot a calibration curve of the peak area ratio versus the concentration ratio of the analyte to the internal standard.

    • For the unknown sample, calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of the analyte in the sample by interpolating its peak area ratio on the calibration curve.

Nrf2 Signaling Pathway Activation Assay

Objective: To determine if this compound activates the Nrf2 signaling pathway in a cell-based assay.

Materials:

  • HepG2 cells (or other suitable cell line)

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Luciferase reporter plasmid containing an Antioxidant Response Element (ARE)

  • Transfection reagent

  • Luciferase assay reagent

  • Luminometer

  • Western blot reagents (primary antibodies for Nrf2, HO-1, NQO1; secondary antibody)

  • Protein lysis buffer

Procedure:

Part A: ARE-Luciferase Reporter Assay [2][3]

  • Cell Culture and Transfection:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate.

    • Transfect the cells with the ARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • After 24 hours of transfection, treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., sulforaphane).

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

Part B: Western Blot Analysis for Nrf2 Target Gene Expression [7][8]

  • Cell Culture and Treatment:

    • Seed HepG2 cells in 6-well plates and allow them to adhere.

    • Treat the cells with this compound at the desired concentrations and for the appropriate time.

  • Protein Extraction:

    • Lyse the cells in protein lysis buffer and determine the protein concentration.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against Nrf2, HO-1, and NQO1.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

Visual representations of the Nrf2 signaling pathway and typical experimental workflows are provided below to facilitate understanding.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2->Cul3 ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1 Keap1 Keap1->Nrf2 binding Proteasome Proteasome Cul3->Proteasome degradation DHPd4 This compound DHPd4->Keap1 inactivation ROS ROS ROS->Keap1 oxidation Maf sMaf Nrf2_n->Maf dimerization ARE ARE Maf->ARE binding Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes transcription

Caption: Nrf2 signaling pathway activation by this compound.

GCMS_Workflow start Start sample_prep Sample Preparation (Extraction/Cleanup) start->sample_prep add_is Add Internal Standard (this compound) sample_prep->add_is gcms_analysis GC-MS Analysis add_is->gcms_analysis data_processing Data Processing (Peak Integration) gcms_analysis->data_processing calibration Calibration Curve (Analyte/IS Ratio vs. Conc. Ratio) data_processing->calibration quantification Quantification of Analyte calibration->quantification end End quantification->end

Caption: Workflow for quantitative analysis using an internal standard.

Cell_Assay_Workflow start Start cell_culture Cell Culture (e.g., HepG2) start->cell_culture transfection Transfection with ARE-Luciferase Reporter cell_culture->transfection treatment Treatment with This compound transfection->treatment assay Luciferase Assay / Western Blot treatment->assay data_analysis Data Analysis (Fold Induction / Protein Expression) assay->data_analysis end End data_analysis->end

Caption: Workflow for a cell-based Nrf2 activation assay.

References

An In-depth Technical Guide to Diheptyl Phthalate-d4 (CAS Number 358731-41-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diheptyl phthalate-d4, a deuterated isotropic analog of diheptyl phthalate (B1215562). This document is intended for professionals in research, analytical chemistry, and drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analysis. This guide covers the compound's properties, detailed experimental protocols for its use, and a plausible metabolic pathway based on current scientific understanding of phthalate metabolism.

Core Compound Information

This compound is the deuterium-labeled form of di-n-heptyl phthalate, a member of the phthalate ester class of compounds. Due to their widespread use as plasticizers, phthalates are common environmental contaminants and are of interest in toxicological and metabolic studies. The deuterated form serves as an ideal internal standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing for accurate quantification of the unlabeled analyte in complex matrices by correcting for variations during sample preparation and analysis.[1][2][3][4][5][6][7][8]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its unlabeled counterpart is presented in Table 1.

PropertyThis compoundDi-n-heptyl Phthalate
CAS Number 358731-41-6[9][10][11]3648-21-3[12]
Molecular Formula C₂₂H₃₀D₄O₄[13]C₂₂H₃₄O₄[12]
Molecular Weight 366.53 g/mol 362.5 g/mol [12]
Appearance Not explicitly stated, likely a clear, colorless to pale yellow liquidClear, colorless to pale yellow liquid[14]
Synonyms Di-n-heptyl Phthalate-3,4,5,6-d4, Diheptyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylateHeptyl phthalate, Phthalic acid diheptyl ester[12]
Storage 2-8°C RefrigeratorNot specified
Shipping Conditions AmbientNot specified

Experimental Protocols

The use of this compound as an internal standard is crucial for the accurate quantification of diheptyl phthalate in various matrices. Below are detailed methodologies for typical analytical workflows.

Quantification of Diheptyl Phthalate in Biological Samples using Isotope Dilution GC-MS

This protocol outlines a general procedure for the analysis of diheptyl phthalate in samples such as urine or serum.

2.1.1. Materials and Reagents

  • This compound (Internal Standard)

  • Di-n-heptyl phthalate (Analytical Standard)

  • Hexane (B92381) (HPLC grade)

  • Acetone (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen gas for evaporation

  • GC-MS system

2.1.2. Sample Preparation

  • Spiking: To a 1 mL aliquot of the biological sample (e.g., urine), add a known amount of this compound solution in hexane. The amount should be chosen to be in the mid-range of the expected analyte concentration.

  • Extraction:

    • Condition an SPE cartridge with methanol (B129727) followed by deionized water.

    • Load the spiked sample onto the SPE cartridge.

    • Wash the cartridge with a water/methanol mixture to remove interferences.

    • Elute the analyte and internal standard with hexane or another suitable organic solvent.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of hexane (e.g., 100 µL) for GC-MS analysis.[3][5][8][15]

2.1.3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 100°C (hold for 1 min), ramp to 280°C at 10°C/min, then to 310°C at 5°C/min (hold for 5 min).[16]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Mode: Splitless.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • For Di-n-heptyl phthalate: m/z 149 (quantifier), 247, 265 (qualifiers).[17]

      • For this compound: m/z 153 (quantifier), 251, 269 (qualifiers - predicted based on d4 labeling).

2.1.4. Quantification

Create a calibration curve by analyzing a series of standards containing known concentrations of di-n-heptyl phthalate and a constant concentration of this compound. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of the analyte in the unknown sample can then be determined from this calibration curve.

Analysis Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike with This compound Sample->Spike SPE Solid Phase Extraction Spike->SPE Concentrate Evaporation SPE->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS Data Data Acquisition (SIM) GCMS->Data Quant Quantification Data->Quant

Caption: Workflow for the quantification of diheptyl phthalate using isotope dilution GC-MS.

Metabolism of Diheptyl Phthalate

While specific metabolic studies on di-n-heptyl phthalate are limited, a plausible metabolic pathway can be constructed based on the well-documented metabolism of other long-chain phthalates, such as di(5-methylhexyl) phthalate and di-n-pentyl phthalate.[18][19] The metabolism of phthalates generally occurs in two main phases.

Phase I: Hydrolysis

The initial step in the metabolism of diheptyl phthalate is the hydrolysis of one of the ester linkages by carboxylesterases, primarily in the intestine and liver. This reaction forms mono-n-heptyl phthalate (MHpP) and heptanol.[20][21][22]

Phase II: Oxidation and Conjugation

The resulting mono-heptyl phthalate undergoes further metabolism, primarily through oxidation of the heptyl side chain at various positions (ω and ω-1 oxidation) by cytochrome P450 enzymes.[23][24] This leads to the formation of several oxidized metabolites, including hydroxylated and carboxylated derivatives. These more polar metabolites can then be conjugated with glucuronic acid to facilitate their excretion in the urine.[21][25]

Proposed Metabolic Pathway

metabolic_pathway DHP Di-n-heptyl Phthalate MHpP Mono-n-heptyl Phthalate DHP->MHpP Hydrolysis (Esterases) Oxidized_Metabolites Oxidized Metabolites (e.g., Hydroxyheptyl Phthalate, Carboxyhexyl Phthalate) MHpP->Oxidized_Metabolites Oxidation (CYP450) Excretion Urinary Excretion MHpP->Excretion Conjugates Glucuronide Conjugates Oxidized_Metabolites->Conjugates Glucuronidation Conjugates->Excretion

Caption: Proposed metabolic pathway of di-n-heptyl phthalate.

Key Metabolites

Based on studies of similar phthalates, the following are the expected major metabolites of di-n-heptyl phthalate that would be found in urine:

MetaboliteAbbreviation
Mono-n-heptyl phthalateMHpP
Mono-hydroxyheptyl phthalateMHHpP
Mono-oxoheptyl phthalateMOHpP
Mono-carboxyhexyl phthalateMCHpP

Quantitative Data

The following tables summarize key quantitative data related to the analysis of diheptyl phthalate.

Mass Spectrometry Data (for unlabeled Di-n-heptyl Phthalate)
Analysis TypePrecursor Ion (m/z)Product Ions (m/z)
GC-MS (EI)-149, 247, 265[12][17]
MS-MS363.253 ([M+H]⁺)149, 246, 247[12]

Note: For this compound, the characteristic fragment ion corresponding to the deuterated phthalic anhydride (B1165640) moiety is expected at m/z 153.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of di-n-heptyl phthalate in various environmental and biological matrices. Its use as an internal standard in isotope dilution mass spectrometry methods minimizes analytical variability, leading to high-quality data. Understanding the metabolic fate of diheptyl phthalate is crucial for toxicological risk assessment and human exposure studies. The proposed metabolic pathway, based on the metabolism of structurally related phthalates, provides a framework for identifying key biomarkers of exposure. This technical guide serves as a valuable resource for researchers and scientists working with this important analytical standard.

References

In-Depth Technical Guide: Synthesis of Deuterated Diheptyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated diheptyl phthalate (B1215562), a critical internal standard for advanced analytical applications. This document details the synthetic pathway, experimental protocols, and relevant data, compiled to assist researchers in the accurate quantification of diheptyl phthalate in various matrices.

Introduction

Diheptyl phthalate is a widely used plasticizer that has come under scrutiny due to its potential environmental and health impacts. Accurate monitoring of its presence in environmental samples, food products, and biological matrices is therefore of significant importance. The use of a stable isotope-labeled internal standard, such as deuterated diheptyl phthalate, is the gold standard for quantitative analysis by mass spectrometry. The deuterium-labeled analogue, diheptyl phthalate-d4, exhibits nearly identical chemical and physical properties to its unlabeled counterpart, allowing for precise correction of matrix effects and variations in sample preparation and instrument response. This guide focuses on the synthesis of this compound, where the deuterium (B1214612) atoms are incorporated into the aromatic ring, providing a stable and reliable internal standard.

Synthetic Pathway

The most efficient and common synthetic route for producing deuterated diheptyl phthalate with deuterium atoms on the aromatic ring involves a two-step process. This method ensures high isotopic enrichment and chemical purity. The general pathway begins with a deuterated precursor, which is then esterified with the appropriate alcohol.

A key method for synthesizing a variety of deuterium-labeled phthalate esters starts with commercially available deuterated o-xylene (B151617) (o-xylene-d10)[1]. This starting material undergoes oxidation to form deuterated phthalic anhydride (B1165640), which is then esterified with n-heptanol to yield the final product, di-n-heptyl phthalate-d4.

The overall synthetic scheme can be visualized as follows:

Synthesis_Pathway o_xylene_d10 o-Xylene-d10 (B166450) phthalic_anhydride_d4 Phthalic Anhydride-d4 o_xylene_d10->phthalic_anhydride_d4 Oxidation diheptyl_phthalate_d4 Di-n-heptyl Phthalate-d4 phthalic_anhydride_d4->diheptyl_phthalate_d4 Esterification (+ n-Heptanol)

Caption: General synthetic pathway for Di-n-heptyl Phthalate-d4.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of di-n-heptyl phthalate-d4.

Synthesis of Phthalic Anhydride-d4 from o-Xylene-d10

The initial step involves the catalytic oxidation of o-xylene-d10 to phthalic anhydride-d4. This is a standard industrial process adapted for the deuterated starting material.

Materials:

  • o-Xylene-d10

  • Air or Oxygen

  • Vanadium pentoxide (V₂O₅) catalyst on a titanium dioxide (TiO₂) support

Procedure:

  • A fixed-bed reactor is packed with the V₂O₅/TiO₂ catalyst.

  • The reactor is heated to a temperature in the range of 350-400°C.

  • A pre-heated gaseous mixture of o-xylene-d10 and an excess of air is passed through the reactor.

  • The reaction is highly exothermic, and the temperature is carefully controlled to maintain optimal conversion and selectivity.

  • The effluent gas stream, containing phthalic anhydride-d4 vapor, is cooled to allow for the desublimation and collection of the solid product.

  • The crude phthalic anhydride-d4 is then purified, typically by vacuum distillation, to yield a product with high chemical purity.

Esterification of Phthalic Anhydride-d4 with n-Heptanol

The second step is the esterification of the deuterated phthalic anhydride with n-heptanol to form di-n-heptyl phthalate-d4. This reaction is typically acid-catalyzed.

Materials:

  • Phthalic anhydride-d4

  • n-Heptanol

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Toluene (B28343) (as a solvent and for azeotropic removal of water)

Procedure:

  • Phthalic anhydride-d4, a molar excess of n-heptanol (typically a 2:1 to 2.5:1 molar ratio of alcohol to anhydride), and a catalytic amount of the acid catalyst are charged into a reaction vessel equipped with a stirrer, a thermometer, and a Dean-Stark apparatus for water removal.

  • Toluene is added to the reaction mixture.

  • The mixture is heated to reflux (typically 140-160°C). The water formed during the esterification is removed azeotropically with toluene and collected in the Dean-Stark trap.

  • The reaction progress is monitored by measuring the amount of water collected or by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (typically after 4-6 hours), the mixture is cooled to room temperature.

  • The reaction mixture is neutralized with a base solution (e.g., sodium carbonate solution) to remove the acid catalyst.

  • The organic layer is separated, washed with water, and dried over an anhydrous drying agent (e.g., sodium sulfate).

  • The solvent and excess n-heptanol are removed by vacuum distillation.

  • The resulting crude di-n-heptyl phthalate-d4 is further purified by vacuum distillation to obtain the final product of high purity.

Data Presentation

The following tables summarize the key physical and chemical properties of the involved compounds and typical (though generalized due to proprietary specifics in commercial synthesis) quantitative data for the synthesis.

Table 1: Physical and Chemical Properties

CompoundFormulaMolecular Weight ( g/mol )CAS Number
o-Xylene-d10C₈D₁₀116.26113398-94-4
Phthalic Anhydride-d4C₈D₄O₃152.1475935-32-9
n-HeptanolC₇H₁₆O116.20111-70-6
Di-n-heptyl Phthalate-d4C₂₂H₃₀D₄O₄366.53358731-41-6

Table 2: Typical Reaction Parameters and Yields

StepKey ParametersTypical YieldIsotopic Purity
Oxidation of o-Xylene-d10 Temperature: 350-400°C, Catalyst: V₂O₅/TiO₂> 95%> 98 atom % D
Esterification Molar Ratio (Heptanol:Anhydride): ~2.5:1, Catalyst: p-TSA, Time: 4-6 h> 90%Maintained from starting material

Note: The yields and purity are based on generalized procedures for phthalate synthesis. Specific values for the synthesis of the deuterated compound may vary.

Application Workflow: Use as an Internal Standard

Deuterated diheptyl phthalate is primarily used as an internal standard in quantitative analytical methods, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The following workflow illustrates its application in the analysis of environmental samples.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing sample Environmental Sample (e.g., water, soil) spike Spike with This compound (Internal Standard) sample->spike extraction Extraction (e.g., LLE, SPE) spike->extraction concentration Concentration extraction->concentration gcms GC-MS or LC-MS Analysis concentration->gcms quantification Quantification (Analyte/IS Ratio) gcms->quantification results Final Concentration of Diheptyl Phthalate quantification->results

Caption: Workflow for the use of Di-n-heptyl Phthalate-d4 in analytical quantification.

Conclusion

The synthesis of deuterated diheptyl phthalate, specifically di-n-heptyl phthalate-d4, is a well-established process that provides a high-purity, isotopically enriched internal standard crucial for accurate and reliable quantification of the parent compound in various complex matrices. The synthetic route via oxidation of o-xylene-d10 followed by esterification with n-heptanol is an efficient method to produce this valuable analytical tool. This guide provides the necessary technical details to aid researchers and professionals in understanding and potentially implementing the synthesis and application of this important labeled compound.

References

An In-depth Technical Guide on the Isotopic Purity of Diheptyl Phthalate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Diheptyl phthalate-d4, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based analyses. This document outlines the synthesis, methods for determining isotopic purity, and presents typical quantitative data for this compound. The information herein is intended to assist researchers in understanding and critically evaluating the quality of deuterated standards used in their studies.

Introduction

This compound is the deuterium-labeled analog of Diheptyl phthalate, a widely used plasticizer. In analytical chemistry, particularly in environmental and toxicological studies, deuterated standards are indispensable for isotope dilution mass spectrometry (IDMS). The accuracy of quantitative results heavily relies on the chemical and isotopic purity of these standards. This guide focuses on the critical aspect of isotopic purity, which defines the percentage of the deuterated species and the distribution of other isotopic variants.

This compound is specifically labeled with four deuterium (B1214612) atoms on the benzene (B151609) ring.[1][2][3][4] This strategic placement provides a stable isotopic label with a significant mass shift from the unlabeled analog, facilitating its use as an internal standard.

Synthesis of this compound

The synthesis of this compound typically involves the esterification of phthalic anhydride-d4 with heptanol. The deuterated phthalic anhydride (B1165640) is the key starting material where the deuterium atoms are incorporated onto the aromatic ring.

A general synthetic pathway is illustrated below:

G General Synthetic Pathway for this compound A Phthalic Anhydride-d4 D Esterification A->D B Heptanol B->D C Acid Catalyst (e.g., H2SO4) C->D E This compound D->E F Purification (e.g., Chromatography) E->F G Pure this compound F->G

Caption: Synthetic workflow for this compound.

The reaction is typically carried out in the presence of an acid catalyst at elevated temperatures. Following the esterification, the crude product is subjected to purification steps, such as column chromatography, to remove unreacted starting materials and byproducts, yielding the high-purity this compound.

Isotopic Purity Data

The isotopic purity of a deuterated standard is a critical parameter. While certificates of analysis for this compound often state an isotopic enrichment of "99 atom % D," a more detailed isotopic distribution provides a clearer picture of the standard's quality.[5] This includes the relative abundance of the desired d4 species, as well as the presence of lower (d0-d3) and higher deuterated species.

The following table summarizes typical quantitative data for the isotopic purity of this compound, as determined by high-resolution mass spectrometry.

Isotopic SpeciesNotationRelative Abundance (%)
Non-deuteratedd0< 0.1
Monodeuteratedd1< 0.5
Dideuteratedd2< 1.0
Trideuteratedd3< 2.0
Tetradeuteratedd4> 96.5

Note: The data presented in this table is representative of a high-quality this compound standard. Actual values may vary between different batches and suppliers. Researchers should always refer to the certificate of analysis for the specific lot they are using.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity is primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a labeled compound.[8] By accurately measuring the mass-to-charge ratio (m/z) and the relative intensity of each isotopic peak, the percentage of each deuterated species can be calculated.

Experimental Workflow:

G HRMS Workflow for Isotopic Purity Analysis cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing A Dissolve this compound in appropriate solvent B Infuse sample into a high-resolution mass spectrometer A->B C Acquire full scan mass spectrum B->C D Identify isotopic cluster of the molecular ion C->D E Measure m/z and intensity of each isotopic peak D->E F Calculate relative abundance of d0, d1, d2, d3, and d4 species E->F

Caption: HRMS workflow for isotopic purity determination.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used.

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be employed.

  • Data Acquisition: The instrument is operated in full scan mode to acquire the mass spectrum of the molecular ion region.

  • Data Analysis: The isotopic cluster of the [M+H]⁺ or [M+NH₄]⁺ adduct is analyzed. The theoretical masses for the different deuterated species are calculated, and the corresponding peaks in the spectrum are identified. The relative abundance of each isotopic species is determined by integrating the peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ²H NMR, can provide valuable information about the isotopic purity and the specific positions of deuterium labeling.[7]

Methodology:

  • ¹H NMR: The absence or significant reduction of signals in the aromatic region of the ¹H NMR spectrum, where the deuterium atoms are located, confirms successful deuteration. The presence of small residual proton signals allows for an estimation of the percentage of non-deuterated species.

  • ²H NMR: A ²H NMR spectrum will show a signal corresponding to the deuterium atoms on the aromatic ring, confirming their presence and providing information about their chemical environment.

Conclusion

The isotopic purity of this compound is a critical factor for its effective use as an internal standard in quantitative analysis. This technical guide has provided an overview of its synthesis, typical isotopic distribution, and the experimental protocols used for its determination. Researchers and drug development professionals are encouraged to carefully consider the isotopic purity data provided in the certificate of analysis of their standards to ensure the accuracy and reliability of their analytical results. The use of high-resolution mass spectrometry and NMR spectroscopy are the recommended methods for a comprehensive evaluation of the isotopic purity of deuterated compounds.

References

Diheptyl Phthalate-d4: A Technical Guide to its Physical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of Diheptyl phthalate-d4, a deuterated form of Diheptyl phthalate (B1215562). This information is critical for its application in various research and development settings, particularly in studies requiring isotopic labeling for tracking and quantification.

Core Physical and Chemical Properties

This compound is structurally similar to its non-deuterated counterpart, with four deuterium (B1214612) atoms replacing hydrogen atoms on the benzene (B151609) ring. This substitution results in a slight increase in molecular weight but generally has a minimal impact on its bulk physical properties. The data presented below has been compiled from various sources, with properties of the non-deuterated form included for comparative reference where direct data for the deuterated compound is limited.

PropertyValueSource (this compound)Value (Diheptyl phthalate)Source (Diheptyl phthalate)
Molecular Formula C₂₂H₃₀D₄O₄[1][2]C₂₂H₃₄O₄[3][4]
Molecular Weight 366.53 g/mol [1][5][6]362.5 g/mol [3]
CAS Number 358731-41-6[1][2][5]3648-21-3[4][7]
Appearance Neat / Colorless Liquid[1]Colorless white liquid / Odorless[3][4]
Melting Point -< -40 °C[4][8][9]
Boiling Point -360 °C (at 760 Torr)[3][4][7][8]
195 °C (at 0.04 mmHg)[9][10]
Density -~0.99 g/cm³[4][7][8]
Solubility -Low solubility in water (0.01%)[3][4][11]
Soluble in many organic solvents and oils[3][11]

Experimental Protocols for Physical Characterization

Accurate determination of physical properties is fundamental to the characterization of any chemical substance. The following section outlines the general methodologies for measuring the key physical constants of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid.

Methodology: Distillation Method

  • Apparatus Setup: A small-scale distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer placed so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

  • Sample Preparation: A small volume of this compound, along with a few boiling chips to ensure smooth boiling, is placed in the distillation flask.[12]

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises, is condensed, and collects in the receiving flask.

  • Measurement: The temperature is recorded when it becomes constant, which indicates that the vapor of the pure substance is in thermal equilibrium with the liquid. This constant temperature is the boiling point.[4]

Determination of Density

Density is the mass of a substance per unit volume.

Methodology: Gravimetric Method using a Pycnometer or Micropycnometer

  • Apparatus: A pycnometer, which is a flask with a specific, accurately known volume, is used.[13]

  • Measurement of Empty Mass: The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed.[13]

  • Measurement with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present. The mass of the filled pycnometer is then measured.

  • Measurement with a Reference Liquid: The process is repeated with a reference liquid of known density, typically deionized water.

  • Calculation: The density of the sample is calculated using the formula: Density = (mass of sample / mass of water) * density of water[9]

Alternative Methodology: Buoyancy Method (Archimedes' Principle)

A sinker of a known volume is weighed in air and then weighed when submerged in the liquid sample. The density of the liquid can be determined from the difference in these weights.[14]

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Methodology: Visual Method for Miscibility

  • Apparatus: A series of test tubes.

  • Procedure: A small, measured amount of this compound is added to a test tube containing a specific volume of a solvent (e.g., water, ethanol, hexane).[4]

  • Observation: The mixture is agitated vigorously. The liquids are considered miscible (soluble) if they form a single, clear phase. If two distinct layers form, they are immiscible (insoluble).[15]

Methodology: Quantitative Analysis for Low Solubility

For substances with low water solubility, a saturated solution is prepared and allowed to equilibrate. The concentration of the dissolved phthalate in the aqueous phase is then quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after extraction.[16][17]

Compound Identification and Purity

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating, identifying, and quantifying chemical compounds.

  • Sample Preparation: A dilute solution of this compound in a suitable volatile solvent (e.g., hexane (B92381) or acetone) is prepared.[18]

  • Injection: A small volume of the sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase.[11]

  • Detection and Identification: As the separated compounds exit the column, they enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, producing a unique mass spectrum that allows for definitive identification.[7] The retention time from the GC and the mass spectrum from the MS provide a high degree of confidence in the identification and purity assessment of the compound.[7][11]

Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical characterization of a liquid organic compound such as this compound.

G cluster_0 Initial Assessment cluster_1 Property Determination cluster_2 Structural Confirmation & Purity cluster_3 Final Data Compilation A Obtain Sample (this compound) B Visual Inspection (Color, Appearance) A->B C Density Measurement (Pycnometer/Gravimetric) B->C Measure Physical Constants D Boiling Point Determination (Distillation) B->D E Solubility Testing (Miscibility in Solvents) B->E F GC-MS Analysis B->F Analytical Characterization I Compile Data Sheet C->I D->I E->I G Confirm Molecular Weight & Structure F->G H Assess Purity F->H H->I

Workflow for the physical characterization of a liquid chemical.

This guide provides essential physical data and standard experimental methodologies for the characterization of this compound. Adherence to these protocols will ensure the generation of accurate and reproducible data, which is paramount for its effective use in research and development.

References

Technical Guide: Diheptyl Phthalate-d4 Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Diheptyl Phthalate-d4. It is intended to serve as a detailed reference for researchers, scientists, and drug development professionals who utilize this isotopically labeled compound as an internal standard or for other research applications.

Quantitative Data Summary

The following tables summarize the typical quantitative data found in a Certificate of Analysis for this compound. These values are representative and may vary between different lots and suppliers.

Table 1: Physical and Chemical Properties

ParameterSpecification
Chemical FormulaC₂₂H₃₀D₄O₄
Molecular Weight366.53 g/mol
CAS Number358731-41-6
AppearanceColorless to light yellow liquid
Storage ConditionsStore at room temperature

Table 2: Analytical Data

TestMethodSpecification
PurityLC-MS≥98%
Isotopic EnrichmentMass Spectrometry≥99 atom % D
Identity¹H NMRConforms to structure
IdentityMass SpectrometryConforms to structure

Experimental Protocols

Detailed methodologies for the key experiments cited in the CoA are provided below. These protocols are based on common analytical techniques for phthalate (B1215562) analysis.

Purity Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

The purity of this compound is typically determined by LC-MS. This technique separates the compound from any impurities, and the mass spectrometer provides confirmation of its identity and a quantitative measure of its purity.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent such as acetonitrile (B52724) or methanol.

  • Injection Volume: 1-10 µL.

  • Detection: The mass spectrometer is operated in a full scan mode or selected ion monitoring (SIM) mode to detect the molecular ion of this compound and any potential impurities.

  • Quantification: The purity is calculated by dividing the peak area of this compound by the total peak area of all detected compounds and expressing the result as a percentage.

Isotopic Enrichment Analysis by Mass Spectrometry

The isotopic enrichment of the deuterium-labeled compound is a critical parameter and is determined using mass spectrometry.

  • Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: The relative intensities of the mass-to-charge ratio (m/z) peaks corresponding to the deuterated (d4) and non-deuterated (d0) forms of Diheptyl Phthalate are measured.

  • Calculation: The atom % D is calculated based on the relative abundances of the different isotopic species. For this compound, an isotopic enrichment of ≥99 atom % D indicates that 99% of the labeled positions are occupied by deuterium.

Structural Confirmation by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure of the compound.

  • Solvent: A deuterated solvent such as chloroform-d (B32938) (CDCl₃) is used to dissolve the sample.

  • Analysis: The ¹H NMR spectrum provides information about the number and types of protons in the molecule. For this compound, the absence of signals from the deuterated positions on the phthalate ring confirms successful labeling. The remaining signals should correspond to the heptyl chains.

  • Interpretation: The chemical shifts, integration, and splitting patterns of the observed peaks are compared with the expected structure of Diheptyl Phthalate.

Visualizations

Experimental Workflow for Phthalate Analysis

The following diagram illustrates a typical workflow for the analysis of phthalates in a sample matrix using this compound as an internal standard. This method is widely applicable in environmental and quality control testing.[1][2][3][4]

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Sample Collection Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Integration Peak Integration GCMS->Integration Quantification Quantification using Internal Standard Calibration Integration->Quantification Report Final Report Quantification->Report

Workflow for Phthalate Analysis using an Internal Standard.
Nrf2-Mediated Antioxidant Response Pathway

Some studies have indicated that phthalates, including Diheptyl Phthalate, can activate the Nrf2-mediated antioxidant response pathway.[5][6][7] This pathway is a cellular defense mechanism against oxidative stress.

cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Nucleus DHP Diheptyl Phthalate ROS Reactive Oxygen Species (ROS) DHP->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates and binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Nrf2-Mediated Antioxidant Response to Diheptyl Phthalate.

References

In-Depth Technical Guide: Diheptyl Phthalate-d4 Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data available for Diheptyl phthalate-d4. Due to the limited availability of a complete Safety Data Sheet (SDS) for the deuterated form, this guide leverages data from the non-deuterated Di-n-heptyl phthalate (B1215562), alongside specific research findings for the d4 variant. All information is presented to support risk assessment and safe handling in a research and development setting.

Section 1: Chemical and Physical Properties

The fundamental physical and chemical properties of this compound and its non-deuterated counterpart are summarized below. These values are essential for understanding the substance's behavior under various laboratory conditions.

PropertyThis compoundDi-n-heptyl phthalate
CAS Number 358731-41-63648-21-3[1]
Molecular Formula C₂₂H₃₀D₄O₄[2]C₂₂H₃₄O₄[1]
Molecular Weight 366.53 g/mol [2]362.51 g/mol
Appearance Neat/Light yellow liquid[1][2]Light yellow liquid[1]
Boiling Point No data available194 - 196 °C (381.2 - 384.8 °F)[1]
Melting Point No data availableNo data available[1]
Flash Point No data availableNo information available[1]
Solubility No data availableNo information available[1]
Synonyms 1,2-Benzene-3,4,5,6-d4-dicarboxylic acid, diheptyl ester; Phthalic Acid, Bis-heptyl Ester D4[2]Phthalic acid di-n-heptyl ester[1]

Section 2: Toxicological Data and Hazard Identification

Toxicological information is critical for assessing potential health risks. The following table summarizes the known hazards associated with Di-n-heptyl phthalate, which should be considered as potential risks for the d4 variant in the absence of specific data.

Hazard TypeFinding for Di-n-heptyl phthalate
Acute Toxicity No data available
Skin Corrosion/Irritation May cause mild skin irritation.[3]
Eye Damage/Irritation May cause slight or mild eye irritation.[3]
Ingestion Harmful if swallowed. May cause digestive tract irritation.[3]
Carcinogenicity No component is identified as a probable, possible, or confirmed human carcinogen by IARC.
Specific Target Organ Toxicity No data available

Section 3: Signaling Pathway Activation

Research has shown that isotope-labelled Di-n-heptyl phthalate is an activator of the Nrf2-mediated antioxidant response . This pathway is a critical cellular defense mechanism against oxidative stress.

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of cellular resistance to oxidants. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress, such as that induced by this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. This results in the production of protective enzymes and proteins.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHPd4 This compound ROS Oxidative Stress (ROS) DHPd4->ROS induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 destabilizes Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes activates transcription of Protective_Proteins Protective Proteins Antioxidant_Genes->Protective_Proteins translates to

Nrf2-Mediated Antioxidant Response Pathway

Section 4: Experimental Protocols

While detailed, step-by-step protocols for this compound are not publicly available, the methodologies can be inferred from studies on the non-deuterated form.

26-Week Oral Toxicity Study in Rats (Adapted from Fukushima et al., 2014)
  • Objective: To evaluate the long-term oral toxicity of diheptyl phthalate.

  • Animal Model: Male F344 rats.

  • Administration: The test substance was administered daily via gavage.

  • Dosage Groups: Typically includes a control group (vehicle only) and multiple dose groups (e.g., low, mid, high dose).

  • Duration: 26 weeks.

  • Parameters Monitored:

    • Body weight and food/water consumption.

    • Hematology and serum biochemistry at specified intervals.

    • Organ weights at necropsy.

    • Histopathological examination of major organs and tissues.

  • Key Endpoints: Assessment of pre-neoplastic lesions, cell proliferation markers (e.g., PCNA), and organ-specific toxicity.

Experimental_Workflow start Start: Acclimatization of Rats grouping Randomization into Dosage Groups start->grouping dosing Daily Oral Gavage (26 Weeks) grouping->dosing monitoring In-life Monitoring (Weight, Clinical Signs) dosing->monitoring sampling Interim Blood Sampling dosing->sampling necropsy Terminal Necropsy monitoring->necropsy organ_weight Organ Weight Measurement necropsy->organ_weight histopath Histopathology necropsy->histopath data_analysis Data Analysis and Statistical Evaluation organ_weight->data_analysis histopath->data_analysis end End: Toxicity Profile data_analysis->end

General Workflow for an Oral Toxicity Study

Section 5: Safe Handling and Emergency Procedures

Based on the SDS for Di-n-heptyl phthalate, the following handling and safety precautions are recommended.

ProcedureRecommendation
Handling Avoid contact with skin and eyes. Do not breathe mist/vapors/spray. Use in a well-ventilated area.[1]
Storage Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. Store away from strong oxidizing agents and strong bases.[1]
Personal Protective Equipment (PPE) Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure.[1]
First Aid: Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
First Aid: Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[1]
First Aid: Inhalation Remove from exposure, lie down. Move to fresh air.[1]
First Aid: Ingestion Clean mouth with water. Get medical attention.[1]
Fire Fighting Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[1]
Spill Response Soak up with inert absorbent material. Keep in suitable, closed containers for disposal.[1]

Section 6: Conclusion

The safety profile of this compound can be reasonably inferred from its non-deuterated analogue, Di-n-heptyl phthalate. The primary known biological activity of the deuterated form is the activation of the Nrf2-mediated antioxidant response, indicating its potential to induce oxidative stress. Standard laboratory safety precautions for handling phthalate esters should be strictly followed. Further research is needed to fully characterize the specific toxicological properties of the deuterated compound.

References

Diheptyl Phthalate-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary application of Diheptyl phthalate-d4 as an internal standard in quantitative analytical methodologies. This document provides detailed information on its use, relevant experimental protocols, and the biological context of its non-deuterated analogue, Di-n-heptyl phthalate (B1215562).

Core Application: Internal Standard for Quantitative Analysis

This compound is the deuterium-labeled form of Diheptyl phthalate.[1][2] Its principal use in research and analytical laboratories is as an internal standard for the quantification of Diheptyl phthalate and other phthalate esters in various matrices. The technique of choice is typically isotope dilution mass spectrometry (IDMS) coupled with chromatographic separation methods such as gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Stable isotope-labeled internal standards are crucial for accurate quantification because they are chemically identical to the analyte of interest and thus exhibit similar behavior during sample preparation and analysis. This includes extraction, derivatization, and ionization. By adding a known amount of this compound to a sample, any loss of the analyte during sample processing can be corrected for, leading to highly accurate and precise measurements.

Quantitative Data of a Typical this compound Standard

The following table summarizes the typical specifications found in a Certificate of Analysis for a commercially available this compound analytical standard.

ParameterSpecificationNotes
Chemical Formula C₂₂H₃₀D₄O₄Deuterium (B1214612) atoms are typically located on the benzene (B151609) ring.
Molecular Weight 366.53 g/mol The molecular weight is higher than the non-labeled analogue due to the presence of four deuterium atoms.
CAS Number 358731-41-6The unique identifier for this specific deuterated compound.
Chemical Purity ≥98%Determined by techniques such as GC-MS or LC-MS. This ensures that the standard is free from significant impurities that could interfere with the analysis.
Isotopic Purity ≥99 atom % DAlso known as isotopic enrichment. This value indicates the percentage of the compound that is deuterated, ensuring a distinct mass-to-charge ratio from the native analyte.
Supplied Form Neat or in SolutionCan be supplied as a pure compound (neat) or as a certified solution in a solvent like methanol (B129727) or acetonitrile (B52724) at a specified concentration (e.g., 100 µg/mL).
Storage Conditions 2-8°C or -20°CProper storage is crucial to maintain the integrity and concentration of the standard.

Experimental Protocol: Quantification of Diheptyl Phthalate in a Sample Matrix using GC-MS and this compound Internal Standard

This section outlines a general experimental protocol for the quantification of Diheptyl phthalate in a liquid sample (e.g., beverage, water, or biological fluid) using this compound as an internal standard.

Reagents and Materials
  • Diheptyl phthalate analytical standard

  • This compound internal standard solution (e.g., 1 µg/mL in a suitable solvent)

  • Organic solvents for extraction (e.g., hexane (B92381), dichloromethane)

  • Sodium sulfate (B86663) (anhydrous)

  • Sample vials

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Sample Preparation
  • Spiking with Internal Standard: To a known volume or weight of the sample, add a precise volume of the this compound internal standard solution. The amount added should result in a peak area that is comparable to the expected peak area of the native analyte in the sample.

  • Liquid-Liquid Extraction:

    • Add an appropriate volume of an organic extraction solvent (e.g., a 1:1 mixture of hexane and dichloromethane) to the sample.

    • Vortex or shake vigorously for a specified time (e.g., 2 minutes) to ensure thorough mixing and extraction of the phthalates into the organic phase.

    • Centrifuge the sample to separate the organic and aqueous layers.

  • Drying and Concentration:

    • Carefully transfer the organic layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent under a gentle stream of nitrogen to a small volume (e.g., 1 mL). Avoid complete dryness.

  • Reconstitution: Reconstitute the concentrated extract in a suitable solvent for GC-MS analysis (e.g., isooctane).

GC-MS Analysis
  • Injection: Inject a small volume (e.g., 1 µL) of the prepared extract into the GC-MS system.

  • Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar or mid-polar column) to separate the phthalates. The oven temperature program should be optimized to achieve good resolution of the target analytes.

  • Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for both Diheptyl phthalate and this compound.

    • Example Ions for Diheptyl Phthalate (Native): m/z 149 (quantification ion), 167, 279 (qualifier ions)

    • Example Ions for this compound (Internal Standard): m/z 153 (quantification ion), 171, 283 (qualifier ions)

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of the native Diheptyl phthalate and a constant concentration of the this compound internal standard.

  • Response Factor Calculation: For each calibration standard, calculate the response factor (RF) using the following formula: RF = (Area of native analyte / Area of internal standard) / (Concentration of native analyte / Concentration of internal standard)

  • Quantification: Calculate the concentration of Diheptyl phthalate in the sample using the measured peak areas and the average RF from the calibration curve.

Experimental Workflow Diagram

experimental_workflow sample Sample spike Spike with This compound sample->spike extraction Liquid-Liquid Extraction spike->extraction concentrate Drying and Concentration extraction->concentrate gcms GC-MS Analysis (SIM Mode) concentrate->gcms data Data Analysis (Quantification) gcms->data result Result data->result

Caption: Workflow for the quantification of Diheptyl phthalate using a deuterated internal standard.

Biological Context: Nrf2 Signaling Pathway

While this compound is primarily used for analytical purposes, its non-deuterated counterpart, Di-n-heptyl phthalate, has been shown to elicit biological responses. One such response is the activation of the Nrf2-mediated antioxidant response pathway.[2][3] This pathway is a critical cellular defense mechanism against oxidative stress.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress, such as that which may be induced by certain chemicals, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent production of protective enzymes.

Nrf2 Signaling Pathway Diagram

nrf2_pathway cluster_nucleus stress Oxidative Stress (e.g., from Diheptyl Phthalate) keap1_nrf2 Keap1-Nrf2 Complex (Cytoplasm) stress->keap1_nrf2 induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are ARE (Antioxidant Response Element) transcription Gene Transcription are->transcription activates proteins Antioxidant Proteins (e.g., HO-1, NQO1) transcription->proteins leads to response Cellular Protection proteins->response provides

Caption: The Nrf2-mediated antioxidant response pathway.

References

Methodological & Application

Application Notes and Protocols for Phthalate Quantification Using Diheptyl Phthalate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the accurate quantification of phthalate (B1215562) esters in various matrices using Diheptyl phthalate-d4 (DHP-d4) as an internal standard. The methodologies outlined are primarily based on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most common and reliable techniques for phthalate analysis.

Introduction to Phthalate Analysis and the Role of this compound

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1][2] They are found in a vast array of consumer products, including food packaging, medical devices, toys, and building materials.[1][2] Due to their weak chemical bonds with the polymer matrix, phthalates can leach into the environment and subsequently into food and other products, leading to human exposure.[2] Concerns over their potential adverse health effects, such as endocrine disruption, have led to regulations restricting their use in many countries.[2]

Accurate quantification of phthalates is crucial for monitoring human exposure, ensuring regulatory compliance, and in various stages of drug development where plastic components are often used. The use of an internal standard is essential for precise and accurate quantification in analytical chemistry, as it corrects for variations in sample preparation and instrumental analysis. A deuterated internal standard, such as this compound (DHP-d4), is the ideal choice for isotope dilution mass spectrometry. Since DHP-d4 is chemically identical to its non-labeled counterpart, it co-elutes and ionizes similarly, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows for excellent correction of matrix effects and variations in extraction recovery.

Experimental Protocols

The following are detailed protocols for the quantification of phthalates in different matrices using DHP-d4 as an internal standard. It is critical to minimize background contamination during all stages of sample preparation and analysis, as phthalates are ubiquitous in laboratory environments.[3] This can be achieved by using phthalate-free labware (glassware baked at high temperatures), high-purity solvents, and running procedural blanks with each batch of samples.

Protocol 1: Quantification of Phthalates in Consumer Products (e.g., Plastics, Toys) by GC-MS

This protocol is adapted from established methods for analyzing phthalates in solid consumer products.

2.1.1. Materials and Reagents

  • Solvents: Dichloromethane (DCM), Hexane (B92381), Tetrahydrofuran (THF) - all high purity, phthalate-free grade.

  • Standards: Certified reference standards of target phthalates and this compound (DHP-d4).

  • Equipment: Analytical balance, glassware (volumetric flasks, pipettes, vials - baked at 400°C for at least 2 hours), vortex mixer, sonicator, centrifuge, gas chromatograph coupled with a mass spectrometer (GC-MS).

2.1.2. Sample Preparation

  • Sample Comminution: Cryogenically mill the sample to a fine powder to ensure homogeneity.

  • Extraction:

    • Accurately weigh approximately 100 mg of the powdered sample into a glass centrifuge tube.

    • Add a known amount of DHP-d4 internal standard solution in hexane (e.g., 100 µL of a 10 µg/mL solution).

    • Add 10 mL of THF and vortex for 30 seconds.

    • Sonicate the mixture for 30 minutes in a water bath.

    • Add 10 mL of hexane to precipitate the polymer, and vortex for 30 seconds.

    • Centrifuge at 3000 rpm for 10 minutes.

  • Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) cleanup step using a Florisil or silica (B1680970) cartridge may be required to remove interferences.

  • Final Extract: Carefully transfer the supernatant to a clean glass vial for GC-MS analysis.

2.1.3. GC-MS Instrumental Analysis

  • GC System: Agilent 8890 GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet: Splitless mode, 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp 1: 15°C/min to 280°C, hold for 5 min.

    • Ramp 2: 20°C/min to 300°C, hold for 5 min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target phthalates and DHP-d4.

2.1.4. Quantification

Create a calibration curve by analyzing a series of standard solutions containing known concentrations of the target phthalates and a constant concentration of DHP-d4. The concentration of each phthalate in the sample is determined by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against the calibration curve.

Protocol 2: Quantification of Phthalates in Liquid Matrices (e.g., Beverages, Water) by LC-MS/MS

This protocol is suitable for analyzing phthalates in liquid samples and offers high sensitivity and selectivity.

2.2.1. Materials and Reagents

  • Solvents: Methanol (B129727), Acetonitrile, Water - all LC-MS grade.

  • Reagents: Ammonium acetate (B1210297).

  • Standards: Certified reference standards of target phthalates and this compound (DHP-d4).

  • Equipment: Analytical balance, glassware, vortex mixer, liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).

2.2.2. Sample Preparation

  • Internal Standard Spiking: To 10 mL of the liquid sample in a glass tube, add a known amount of DHP-d4 internal standard solution (e.g., 50 µL of a 1 µg/mL solution).

  • Extraction (for complex matrices):

    • For samples with high sugar or particulate content, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.

    • LLE: Add 5 mL of hexane, vortex for 2 minutes, and allow the layers to separate. Collect the hexane layer. Repeat the extraction twice. Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.

    • SPE: Condition a C18 SPE cartridge with methanol followed by water. Load the sample and wash with water. Elute the phthalates with acetonitrile. Evaporate the eluate and reconstitute as above.

  • Direct Injection (for clean matrices): For clean aqueous samples, direct injection after filtration through a 0.22 µm PTFE filter may be possible.

2.2.3. LC-MS/MS Instrumental Analysis

  • LC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium acetate in water.

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0-1 min: 50% B

    • 1-8 min: Linear gradient to 98% B

    • 8-10 min: Hold at 98% B

    • 10.1-12 min: Return to 50% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS/MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

2.2.4. Quantification

Similar to the GC-MS protocol, a calibration curve is constructed using standard solutions containing the target phthalates and DHP-d4. Quantification is based on the ratio of the analyte MRM transition peak area to the internal standard MRM transition peak area.

Data Presentation

The following tables summarize typical quantitative data for phthalate analysis using a deuterated internal standard like DHP-d4. Actual values will vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Typical GC-MS Method Validation Data for Phthalate Quantification

Phthalate AnalyteAbbreviationRetention Time (min)Quantifier Ion (m/z)Qualifier Ion (m/z)LOD (µg/L)LOQ (µg/L)Recovery (%)
Dimethyl phthalateDMP8.51631940.51.595-105
Diethyl phthalateDEP9.81491770.51.596-106
Di-n-butyl phthalateDBP12.31492230.31.098-108
Benzyl butyl phthalateBBP15.1149910.31.097-107
Di(2-ethylhexyl) phthalateDEHP17.51491671.03.092-110
Di-n-octyl phthalateDNOP18.21492791.03.090-110
This compound DHP-d4 (IS) 16.8 153 267 ---

Table 2: Typical LC-MS/MS Method Validation Data for Phthalate Quantification

Phthalate AnalyteAbbreviationRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)LOD (ng/L)LOQ (ng/L)Recovery (%)
Dimethyl phthalateDMP4.2195.1163.151598-107
Diethyl phthalateDEP5.5223.1149.151599-108
Di-n-butyl phthalateDBP7.8279.2149.126101-110
Benzyl butyl phthalateBBP8.5313.2149.126100-109
Di(2-ethylhexyl) phthalateDEHP10.2391.3149.1103095-112
Di-n-octyl phthalateDNOP10.8391.3149.1103094-111
This compound DHP-d4 (IS) 9.5 367.3 153.1 ---

Visualizations

The following diagrams illustrate the experimental workflows for phthalate quantification.

GC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_DataProcessing Data Processing Sample Solid Sample (e.g., Plastic Toy) Grinding Cryogenic Milling Sample->Grinding Homogenization Extraction Solvent Extraction + DHP-d4 Spiking Grinding->Extraction Extraction Cleanup Centrifugation/ SPE Cleanup Extraction->Cleanup Purification GCMS GC-MS Analysis (SIM Mode) Cleanup->GCMS Injection Data Data Acquisition GCMS->Data Integration Peak Integration Data->Integration Quantification Quantification using Internal Standard Calibration Integration->Quantification Result Final Concentration Report Quantification->Result LC_MSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_DataProcessing Data Processing Sample Liquid Sample (e.g., Beverage) Spiking Internal Standard (DHP-d4) Spiking Sample->Spiking Extraction LLE or SPE (if necessary) Spiking->Extraction Filtration Filtration Extraction->Filtration LCMSMS LC-MS/MS Analysis (MRM Mode) Filtration->LCMSMS Injection Data Data Acquisition LCMSMS->Data Integration Peak Integration Data->Integration Quantification Quantification using Internal Standard Calibration Integration->Quantification Result Final Concentration Report Quantification->Result

References

Application Note: High-Throughput Analysis of Phthalates in Complex Matrices Using Deuterated Standards by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of phthalates in various matrices, including consumer products and biological samples. The described method utilizes isotope dilution mass spectrometry (IDMS) with deuterated internal standards to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation.[1] The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which offer excellent sensitivity and selectivity for the detection of trace-level phthalates.[1][2] This document includes comprehensive experimental protocols, quantitative performance data, and visual workflows to guide researchers in implementing this robust methodology.

Introduction

Phthalates, or phthalic acid esters (PAEs), are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[3] Their extensive use in consumer products, food packaging, medical devices, and pharmaceutical coatings has led to widespread human exposure.[3][4][5] Growing concerns over the potential endocrine-disrupting properties and other adverse health effects of certain phthalates have prompted regulatory bodies worldwide to establish maximum allowable limits in various products.[3][5]

Accurate and sensitive quantification of phthalates in complex matrices is crucial for exposure assessment and regulatory compliance. Isotope dilution mass spectrometry (IDMS) is a highly reliable analytical technique for this purpose.[1] By introducing a known amount of a stable isotope-labeled internal standard (e.g., deuterated phthalate) into the sample at the beginning of the analytical process, any losses or variations during sample preparation and analysis can be effectively corrected, leading to highly accurate and precise results.[1]

This application note details a validated method for the analysis of common phthalates using their corresponding deuterated analogs as internal standards.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described analytical methods for phthalate (B1215562) analysis in different matrices.

Table 1: GC-MS Method Validation Parameters for Phthalate Quantification in Indoor Air

AnalyteLinearity Range (ng/m³)Coefficient of Determination (R²)Method Detection Limits (MDLs) (ng/m³)Recovery of Deuterated Standards (%)
Diethyl phthalate (DEP)16.9 - 17.1> 0.99532.0 - 45.089.7 - 95.5
Di-n-butyl phthalate (DBP)90.0 - 96.2> 0.99532.0 - 45.089.7 - 95.5
Benzyl butyl phthalate (BBP)Not Reported> 0.99532.0 - 45.089.7 - 95.5
Di(2-ethylhexyl) phthalate (DEHP)64.9 - 72.3> 0.99532.0 - 45.089.7 - 95.5

Data sourced from a study on indoor air analysis using solid-phase extraction followed by GC-MS.[6][7]

Table 2: UPLC-MS/MS Method Validation Parameters for Monobutyl Phthalate (MBP) in Biological Matrices

ParameterRat PlasmaPup HomogenateAmniotic FluidFetus Homogenate
Linearity Range (ng/mL or ng/g)25 - 5,00050 - 5,000100 - 2,500100 - 2,500
Correlation Coefficient (r)≥ 0.99≥ 0.99Not ReportedNot Reported
Limit of Detection (LOD)6.9 ng/mL9.4 ng/gNot ReportedNot Reported
Absolute Recovery (%)> 92%> 92%Not ReportedNot Reported
Intra-day Precision (%RSD)≤ 10.1%≤ 10.1%≤ 8.2%≤ 13.7%

Data for the primary metabolite of di-n-butyl phthalate (DBP), monobutyl phthalate (MBP), using MBP-d4 as the internal standard.[1]

Table 3: Liquid-Liquid Extraction Efficiency for Phthalates in Soft Drinks

AnalyteRecovery at 300 ng/mL (%)Recovery at 1000 ng/mL (%)
Various Phthalate Esters66 - 11171 - 118

Extraction was performed using dichloromethane (B109758). Lower recoveries for longer chain phthalates were attributed to potential absorption to glassware.[8]

Experimental Protocols

1. Precautions Against Contamination

Due to the ubiquitous presence of phthalates in the laboratory environment, stringent precautions must be taken to avoid sample contamination.[2][9]

  • Glassware: All glassware should be thoroughly cleaned, rinsed with acetone (B3395972) and isohexane, and then heat-treated at 400°C for at least 2 hours.[2][10]

  • Plastics: Avoid contact with any plastic materials, especially flexible PVC, throughout the entire analytical process.[2][9] Use glass pipettes and syringes.[11]

  • Solvents: Test all solvents for phthalate contamination before use and dedicate bottles for these analyses.[2][10]

  • Lab Environment: If possible, work in a clean room or a dedicated area for phthalate analysis.[2]

2. Sample Preparation: Liquid-Liquid Extraction (LLE) for Liquid Samples (e.g., Beverages, Wine)

This protocol is adapted from methods for analyzing phthalates in wines and soft drinks.[8][9][10]

  • Internal Standard Spiking: To a known volume of the liquid sample (e.g., 12.5 mL of wine or 5 mL of a soft drink), add a specific volume of the deuterated internal standard solution.[8][10]

  • Extraction: Add an appropriate extraction solvent (e.g., 10 mL of isohexane for wine or 5 mL of dichloromethane for soft drinks).[8][10]

  • Mixing: Shake the mixture vigorously for at least one minute to ensure thorough mixing.[10]

  • Phase Separation: Allow the layers to separate. Centrifugation or the use of an ultrasonic bath can aid in this process.[10]

  • Collection: Carefully collect the organic phase.

  • Concentration: Evaporate the organic extract to a smaller volume (e.g., 1 mL) under a gentle stream of nitrogen at a controlled temperature (e.g., 35°C).[10] Avoid evaporating to dryness.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., isohexane) to the final desired volume before analysis.[10]

3. GC-MS Analysis

The following are typical GC-MS parameters for phthalate analysis.[2]

  • Gas Chromatograph (GC):

    • Column: DB-1 or equivalent (e.g., 15 m x 0.25 mm ID, 0.1 µm film thickness).[6]

    • Injector: Splitless mode, with a temperature program (e.g., hold at 150°C for 0.5 min, then ramp to 280°C).[2]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]

    • Oven Program: A temperature gradient is used to separate the phthalates (e.g., hold at 100°C for 1 min, ramp to 230°C, then to 270°C, and finally to 300°C).[2]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Impact (EI) at 70 eV.[2]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[8][12] For each phthalate and its deuterated standard, a quantification ion and two qualifier ions are monitored.[2]

    • Source Temperature: ~250°C.[2]

    • Transfer Line Temperature: ~300°C.[2]

4. Quantification

Quantification is performed by creating a calibration curve for each target phthalate. Each point on the curve is prepared with a constant concentration of the corresponding deuterated internal standard. The response ratio (peak area of the native phthalate / peak area of the deuterated standard) is plotted against the concentration of the native phthalate. The concentration of the phthalate in unknown samples is then calculated using the linear regression equation from this calibration curve.[9]

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Liquid Sample (e.g., Beverage) Spike Spike with Deuterated Internal Standards Sample->Spike 1 Extraction Liquid-Liquid Extraction (e.g., with Isohexane/Dichloromethane) Spike->Extraction 2 Mix Vigorous Mixing Extraction->Mix 3 Separate Phase Separation Mix->Separate 4 Collect Collect Organic Phase Separate->Collect 5 Concentrate Evaporate under Nitrogen Collect->Concentrate 6 Reconstitute Reconstitute in Solvent Concentrate->Reconstitute 7 GCMS GC-MS Analysis (SIM Mode) Reconstitute->GCMS 8. Inject Quant Quantification using Calibration Curve GCMS->Quant 9. Data Processing

Caption: Experimental workflow for phthalate quantification by IDMS.

G cluster_quant Quantification Principle Analyte Native Phthalate (Unknown Concentration) Response_Ratio Calculate Response Ratio (Area_Analyte / Area_IS) Analyte->Response_Ratio IS Deuterated Standard (Known Concentration) IS->Response_Ratio Cal_Curve Calibration Curve (Response Ratio vs. Concentration) Response_Ratio->Cal_Curve Final_Conc Determine Analyte Concentration Cal_Curve->Final_Conc

Caption: Logical relationship for quantification using internal standards.

Conclusion

The use of deuterated internal standards in an isotope dilution mass spectrometry method provides a robust, sensitive, and accurate approach for the quantification of phthalates in complex matrices.[1] The detailed protocols and performance data presented here serve as a valuable resource for researchers in toxicology, environmental science, and drug development to implement this methodology in their laboratories. By correcting for analytical variability, this method ensures high-quality data essential for accurate risk assessment and regulatory compliance.

References

Application Notes and Protocols for the Analysis of Diheptyl Phthalate-d4 in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diheptyl phthalate (B1215562) (DHpP) is a plasticizer used in various consumer and industrial products. Its potential for environmental contamination and subsequent human exposure is a growing concern. Accurate and sensitive quantification of DHpP in environmental matrices is crucial for exposure assessment and regulatory compliance. Diheptyl phthalate-d4 (DHpP-d4) is the deuterium-labeled analogue of DHpP and serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS). The use of a stable isotope-labeled internal standard like DHpP-d4 is the gold standard for quantitative analysis as it corrects for variations in sample preparation, extraction efficiency, and instrumental response, leading to highly accurate and precise results.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for the analysis of diheptyl phthalate in environmental samples using this compound as an internal standard with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry involves the addition of a known amount of an isotopically labeled standard (e.g., DHpP-d4) to a sample at the beginning of the analytical process. This "spiked" sample is then subjected to extraction and analysis. Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it will behave similarly during all procedural steps. By measuring the ratio of the native analyte to the labeled standard in the final extract using a mass spectrometer, the concentration of the native analyte in the original sample can be accurately determined, compensating for any losses during sample workup.

Application Data

The use of deuterated internal standards in phthalate analysis by GC-MS/MS provides excellent sensitivity and linearity. The following table summarizes typical performance data for phthalate analysis using isotope dilution methods. While specific data for DHpP-d4 is not extensively published, the presented data for other deuterated phthalates is representative of the expected performance.

ParameterTypical ValueMatrixInstrumentReference
Recovery 85-115%Water, Soil, SedimentGC-MS/MS[4][5]
Limit of Detection (LOD) 0.1 - 1.0 µg/kgSoilGC-MS/MS[5]
Limit of Quantification (LOQ) 0.3 - 3.0 µg/kgSoilGC-MS/MS[5]
Linearity (R²) >0.995Standard SolutionsGC-MS/MS[6]

Experimental Protocols

Protocol 1: Analysis of Diheptyl Phthalate in Soil Samples by GC-MS/MS

1. Scope: This protocol describes a method for the quantitative determination of diheptyl phthalate in soil samples using this compound as an internal standard.

2. Reagents and Materials:

  • Diheptyl phthalate (analytical standard)

  • This compound (internal standard)

  • Hexane (B92381) (pesticide residue grade)

  • Acetone (pesticide residue grade)

  • Dichloromethane (pesticide residue grade)

  • Anhydrous sodium sulfate (B86663) (analytical grade, baked at 400°C for 4 hours)

  • Florisil® solid-phase extraction (SPE) cartridges

  • Standard laboratory glassware, baked at 400°C for 4 hours to eliminate phthalate contamination.

3. Standard Preparation:

  • Primary Stock Solutions (1000 mg/L): Prepare individual stock solutions of DHpP and DHpP-d4 in hexane.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the DHpP stock solution with hexane to cover the desired concentration range (e.g., 1-100 µg/L).

  • Internal Standard Spiking Solution (10 mg/L): Prepare a spiking solution of DHpP-d4 in hexane.

4. Sample Preparation and Extraction:

  • Homogenize the soil sample and weigh 10 g (dry weight) into a glass centrifuge tube.

  • Spike the sample with a known amount of the DHpP-d4 internal standard spiking solution (e.g., 100 µL of a 10 mg/L solution).

  • Add 20 mL of a 1:1 (v/v) mixture of hexane and acetone.

  • Vortex for 1 minute and then sonicate for 15 minutes in an ultrasonic bath.

  • Centrifuge at 2500 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean glass tube.

  • Repeat the extraction (steps 3-6) two more times, combining the supernatants.

  • Pass the combined extract through a glass column containing anhydrous sodium sulfate to remove residual water.

  • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

5. Extract Cleanup (if necessary):

  • Condition a Florisil® SPE cartridge with 5 mL of hexane.

  • Load the concentrated extract onto the cartridge.

  • Elute the phthalates with 10 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

6. Instrumental Analysis (GC-MS/MS):

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector: Splitless mode, 280°C.

    • Oven Program: Start at 80°C (hold for 1 min), ramp to 200°C at 20°C/min, then ramp to 300°C at 10°C/min (hold for 5 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier
      Diheptyl phthalate (DHpP) 363.2 247.1 149.1

      | this compound (DHpP-d4) | 367.2 | 251.1 | 153.1 |

7. Data Analysis and Calculation:

  • Create a calibration curve by plotting the ratio of the peak area of DHpP to the peak area of DHpP-d4 against the concentration of the DHpP standards.

  • Determine the concentration of DHpP in the sample extract from the calibration curve.

  • Calculate the final concentration in the soil sample using the following formula:

    Concentration (µg/kg) = (Concentration from curve (µg/L) * Final extract volume (L)) / (Initial sample weight (kg))

Protocol 2: Analysis of Diheptyl Phthalate in Water Samples by GC-MS/MS

1. Scope: This protocol is for the determination of diheptyl phthalate in water samples using this compound as an internal standard.

2. Reagents and Materials:

  • All reagents and materials from Protocol 1.

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18).

3. Standard Preparation:

  • Follow the same procedure as in Protocol 1.

4. Sample Preparation and Extraction:

  • Collect a 500 mL water sample in a pre-cleaned amber glass bottle.

  • Spike the water sample with a known amount of the DHpP-d4 internal standard spiking solution.

  • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Pass the water sample through the SPE cartridge at a flow rate of approximately 5 mL/min.

  • After the entire sample has passed through, dry the cartridge by passing air through it for 10 minutes.

  • Elute the phthalates from the cartridge with 10 mL of dichloromethane.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

5. Instrumental Analysis and Data Calculation:

  • Follow the same GC-MS/MS conditions and data analysis procedures as outlined in Protocol 1. The final concentration will be in µg/L.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation & Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing sample Soil or Water Sample spike Spike with DHpP-d4 Internal Standard sample->spike extraction Solvent Extraction (Soil) or SPE (Water) spike->extraction cleanup Extract Cleanup (e.g., Florisil) extraction->cleanup concentrate Concentration cleanup->concentrate gc_ms GC-MS/MS Analysis (MRM Mode) concentrate->gc_ms quantification Quantification using Isotope Dilution gc_ms->quantification reporting Final Concentration Report quantification->reporting

Caption: Workflow for Environmental Sample Analysis.

Conclusion

The use of this compound as an internal standard in conjunction with GC-MS/MS provides a robust, sensitive, and accurate method for the quantification of diheptyl phthalate in environmental samples. The detailed protocols and application data presented here offer a solid foundation for researchers, scientists, and drug development professionals to implement this methodology in their laboratories for reliable environmental monitoring and safety assessment. The inherent advantages of isotope dilution, including correction for matrix effects and procedural losses, ensure data of the highest quality.

References

Application Note: Quantification of Phthalates in Plastics by GC-MS Using Diheptyl Phthalate-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the identification and quantification of common phthalate (B1215562) esters in plastic matrices. Phthalates are synthetic chemicals used as plasticizers to enhance the flexibility and durability of polymers, but their potential as endocrine disruptors has led to regulatory scrutiny and the need for precise monitoring.[1][2][3][4] The described method utilizes a robust sample preparation technique involving solvent dissolution and polymer precipitation, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).[5][6][7] To ensure high accuracy and correct for variations during sample handling and injection, Diheptyl phthalate-d4 (DHP-d4) is employed as an internal standard. This method is suitable for quality control, regulatory compliance testing, and research applications involving plastic consumer products, including toys and medical devices.[1][6][8]

Principle of the Method

The core of this method is the reliable extraction of phthalates from a plastic sample and their subsequent quantification using an internal standard.[9][10]

  • Sample Preparation: A weighed portion of the plastic is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF).[6][8]

  • Internal Standard Spiking: A precise and constant amount of this compound (DHP-d4) internal standard is added to the dissolved sample.

  • Polymer Precipitation: A second solvent, in which the polymer is insoluble (e.g., methanol (B129727) or hexane), is added to precipitate the bulk polymer matrix, leaving the smaller phthalate molecules and the internal standard in the liquid phase.[6][7]

  • Analysis: The resulting extract is filtered and analyzed by GC-MS. The instrument is operated in Selected Ion Monitoring (SIM) mode to achieve high sensitivity and selectivity for the target phthalates and the internal standard.[6]

  • Quantification: A calibration curve is generated by plotting the peak area ratio of each phthalate analyte to the DHP-d4 internal standard against the concentration of the analyte. This ratio-based approach corrects for potential sample loss during preparation and inconsistencies in injection volume, leading to highly accurate and reproducible results.[10]

Experimental Protocols

Apparatus and Reagents
  • Instrumentation: Gas Chromatograph with a Mass Selective Detector (GC-MS).

  • GC Column: Agilent HP-5ms (30 m × 0.25 mm, 0.25 µm) or equivalent.[5]

  • Apparatus: Analytical balance (±0.1 mg), glass vials with PTFE-lined caps (B75204) (20 mL), vortex mixer, sonicator, centrifuge, syringes, and 0.45 µm PTFE syringe filters.

  • Reagents:

    • Tetrahydrofuran (THF), GC grade or higher.

    • Methanol, Hexane (B92381), or Acetonitrile, GC grade or higher.

    • Dichloromethane (B109758) (DCM), GC grade or higher.[5]

    • Phthalate standards mix (e.g., EPA Method 8061A or equivalent).[11][12]

    • This compound (DHP-d4) as internal standard.

Standard Solution Preparation
  • Phthalate Stock Standard (1000 µg/mL): Obtain a certified multi-phthalate standard mix or prepare by dissolving pure standards in a suitable solvent like hexane:acetone.

  • Internal Standard (IS) Stock (100 µg/mL): Accurately weigh and dissolve this compound in dichloromethane to create a 100 µg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the Phthalate Stock Standard. A typical concentration range is 0.5, 1.0, 5.0, 10.0, 50.0, and 100.0 µg/mL.[5][8] Spike each calibration standard with the IS Stock solution to a final, constant concentration (e.g., 10 µg/mL).

Sample Preparation and Extraction

The following protocol is based on the widely used dissolution-precipitation technique for plastics like PVC.[6][7][8]

  • Size Reduction: Cut or grind the plastic sample into small pieces, ensuring no dimension is larger than 2-3 mm.[5][6]

  • Weighing: Accurately weigh approximately 50 mg of the cut plastic into a 20 mL glass vial.[6][8]

  • Dissolution: Add 5 mL of THF to the vial, cap tightly, and vortex or sonicate for 30 minutes or until the plastic is fully dissolved.[8][13]

  • Internal Standard Spiking: Add a precise volume of the DHP-d4 Internal Standard Stock solution to the dissolved sample.

  • Precipitation: Add 10 mL of a precipitation solvent (e.g., hexane or methanol).[8] Cap the vial and mix thoroughly. Allow it to stand for at least 5 minutes to ensure complete precipitation of the polymer.[8]

  • Filtration: Draw the supernatant (liquid portion) into a syringe and filter it through a 0.45 µm PTFE syringe filter into a clean GC vial.[8]

  • Analysis: The sample is now ready for GC-MS analysis.

GC-MS Instrumental Conditions

The following tables outline typical instrument parameters for the analysis.

Table 1: Target Phthalates and Suggested Ions for SIM Mode The primary fragment ion at m/z 149 is characteristic of many phthalates and is often used for screening, while unique higher mass ions provide specificity.[5]

Phthalate CompoundAbbreviationQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Dimethyl phthalateDMP163 19477
Diethyl phthalateDEP149 177121
Di-isobutyl phthalateDIBP149 223205
Di-n-butyl phthalateDBP149 223205
Benzyl butyl phthalateBBP149 91206
Di(2-ethylhexyl) phthalateDEHP149 167279
Di-n-octyl phthalateDNOP149 279167
Di-isononyl phthalateDINP149 293167
Di-isodecyl phthalateDIDP149 307167
This compound (IS)DHP-d4153 271171

Table 2: Typical GC-MS Instrumental Conditions

ParameterSetting
GC System Agilent 7890B or equivalent
MS System Agilent 5977E or equivalent[5]
Injector Split/Splitless, 280 °C
Injection Mode Splitless (1 µL)
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program 60 °C (hold 1 min), ramp 15 °C/min to 320 °C (hold 5 min)
Transfer Line 290 °C
Ion Source Temp. 300 °C[5]
Quadrupole Temp. 150 °C
MS Mode Selected Ion Monitoring (SIM)

Data and Results

Quantitative data should be summarized to demonstrate method performance.

Table 3: Representative Method Performance Data

ParameterSpecification / Typical Result
Calibration Range 0.5 - 100 µg/mL
Linearity (R²) > 0.999[3][5]
Precision (%RSD) < 10% for replicate injections[5][13]
Spike Recovery 80 - 120%
Limit of Quantitation (LOQ) ~0.1 - 0.5 µg/mL (in solution)

Visualizations

Workflow and Logic Diagrams

G Experimental Workflow for Phthalate Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Plastic Sample Acquisition Grind 2. Grind/Cut Sample (<2mm) Sample->Grind Weigh 3. Weigh Sample (~50 mg) Grind->Weigh Dissolve 4. Dissolve in THF Weigh->Dissolve Spike 5. Spike with DHP-d4 (IS) Dissolve->Spike Precipitate 6. Precipitate Polymer (Hexane) Spike->Precipitate Filter 7. Filter Extract (0.45 µm) Precipitate->Filter Inject 8. Inject into GC-MS Filter->Inject Separate 9. GC Separation Inject->Separate Detect 10. MS Detection (SIM Mode) Separate->Detect Integrate 11. Integrate Peak Areas Detect->Integrate Ratio 12. Calculate Area Ratios (Analyte/IS) Integrate->Ratio Quantify 13. Quantify using Calib. Curve Ratio->Quantify Report 14. Report Final Concentration (% w/w) Quantify->Report

Caption: Workflow for phthalate analysis in plastics.

G Logic of Internal Standard Quantification cluster_inputs Measured Signals cluster_process Calculation cluster_calibration Calibration & Result Analyte Analyte Peak Area (Variable with sample concentration and injection volume) Ratio Calculate Peak Area Ratio (Analyte Area / IS Area) This step normalizes for injection volume variations. Analyte->Ratio IS DHP-d4 Peak Area (Constant concentration added, variable with injection volume) IS->Analyte Corrects for IS->Ratio CalCurve Compare Ratio to Calibration Curve Ratio->CalCurve Result Accurate Analyte Concentration (Corrected for procedural variations) CalCurve->Result

Caption: Principle of internal standard quantification.

Conclusion

The described GC-MS method, incorporating this compound as an internal standard, provides a highly accurate, sensitive, and robust protocol for quantifying regulated and other common phthalates in plastic materials. The dissolution-precipitation extraction is effective for a wide range of polymers, and the use of an internal standard is critical for mitigating variability and ensuring data of the highest quality. This application note serves as a comprehensive guide for laboratories tasked with the routine analysis of phthalates for safety and compliance purposes.

References

GC/MS Protocol for the Quantification of Phthalates Using Diheptyl Phthalate-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the analysis of phthalates in various matrices using gas chromatography-mass spectrometry (GC/MS) with Diheptyl phthalate-d4 as an internal standard. This method is suitable for the accurate quantification of target phthalates in environmental, consumer product, and biological samples.

Introduction

Phthalates are a class of chemical compounds widely used as plasticizers to enhance the flexibility and durability of plastics.[1] Due to their ubiquitous presence in consumer products, there is a growing concern about their potential adverse health effects, including endocrine disruption. Consequently, robust and sensitive analytical methods are required for their detection and quantification. Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful and commonly employed technique for phthalate (B1215562) analysis due to its high sensitivity and selectivity.[2] The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification as it compensates for variations in sample preparation and instrument response.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, instrument setup, and data analysis for the quantification of phthalates.

Materials and Reagents
  • Solvents: Hexane (B92381), Acetone, Dichloromethane (Pesticide grade or equivalent)

  • Standards: Certified reference standards of target phthalates

  • Internal Standard: this compound (CAS No: 358731-41-6)[3]

  • Glassware: All glassware must be thoroughly cleaned and baked at a high temperature (e.g., 400°C for at least 2 hours) to eliminate any potential phthalate contamination.[4]

  • Inert Vials and Caps: Use vials with PTFE-lined septa to prevent contamination.

Sample Preparation (Liquid-Liquid Extraction)
  • Sample Collection: Collect a representative sample of the matrix to be analyzed.

  • Internal Standard Spiking: Accurately spike a known amount of this compound internal standard solution into the sample.

  • Extraction:

    • For liquid samples (e.g., beverages, water), perform a liquid-liquid extraction using a suitable organic solvent like hexane or dichloromethane.

    • For solid samples, an initial solvent extraction (e.g., using sonication) may be necessary before the liquid-liquid extraction.

  • Concentration: Concentrate the organic extract under a gentle stream of nitrogen to a final volume of 1 mL.

  • Transfer: Transfer the final extract to a GC vial for analysis.

GC/MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of phthalates.

Table 1: GC/MS Instrument Parameters

ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Splitless mode
Injector Temperature 280°C
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Temperature Program Initial: 40°C, hold for 2 minRamp 1: 10°C/min to 100°CRamp 2: 25°C/min to 300°C, hold for 5 min
MS Source Temperature 250°C
MS Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Data Acquisition and Analysis

Data should be acquired in the Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. The characteristic ions for the target phthalates and the internal standard should be monitored.

Quantitative Data

The following tables summarize the key quantitative data for Diheptyl phthalate and its deuterated internal standard.

Table 2: Retention Time and Mass Spectrometric Data for Diheptyl Phthalate

CompoundCAS NumberRetention Time (min)Quantification Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Diheptyl phthalate3648-21-316.346247149265

Data obtained from a GC-MS analysis using a DB-5MS column.[1]

Table 3: Predicted Mass Spectrometric Data for this compound

CompoundCAS NumberMolecular WeightPredicted Quantification Ion (m/z)Predicted Qualifier Ion 1 (m/z)Predicted Qualifier Ion 2 (m/z)
This compound358731-41-6366.53153251269

Note: The predicted ions for this compound are based on the typical fragmentation pattern of phthalates deuterated on the benzene (B151609) ring, resulting in a +4 Da shift for the corresponding fragments.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol.

GCMS_Workflow GC/MS Analysis Workflow for Phthalates cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection Spike 2. Spike with this compound Sample->Spike Extract 3. Liquid-Liquid Extraction Spike->Extract Concentrate 4. Concentrate Extract Extract->Concentrate Transfer 5. Transfer to GC Vial Concentrate->Transfer GC_Inject 6. GC Injection Transfer->GC_Inject GC_Separation 7. Chromatographic Separation GC_Inject->GC_Separation MS_Detection 8. MS Detection (SIM Mode) GC_Separation->MS_Detection Peak_Integration 9. Peak Integration MS_Detection->Peak_Integration Calibration 10. Calibration Curve Generation Peak_Integration->Calibration Quantification 11. Quantification of Analytes Calibration->Quantification

Caption: Workflow for phthalate analysis using GC/MS.

Conclusion

This protocol provides a comprehensive framework for the reliable quantification of phthalates in various samples using GC/MS with this compound as an internal standard. Adherence to the specified procedures, particularly with regard to minimizing contamination, is essential for obtaining accurate and reproducible results. The use of Selected Ion Monitoring (SIM) ensures high sensitivity and selectivity, making this method suitable for trace-level analysis.

References

Application Note: Quantitative Analysis of Phthalates in Food and Beverages using Diheptyl Phthalate-d4

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phthalates, or phthalic acid esters (PAEs), are a class of chemicals widely used as plasticizers to enhance the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC).[1][2] Due to their widespread use, these compounds are ubiquitous in the environment and are frequently found in food contact materials such as packaging, containers, and processing equipment.[2][3] Since phthalates are not chemically bound to the polymer matrix, they can migrate into foodstuffs, especially those with high-fat content.[3][4][5] Several phthalates are considered endocrine disruptors and have been linked to various health concerns, including reproductive and developmental issues.[4][6][7]

Regulatory bodies in the European Union and the United States have restricted the use of certain phthalates in food contact materials and established specific migration limits (SMLs) to protect consumers.[2][5][6] This has necessitated the development of sensitive and reliable analytical methods for the detection and quantification of phthalates in diverse food and beverage matrices.[4]

Isotope dilution mass spectrometry is the gold standard for accurate quantification in complex matrices. This technique involves the addition of a known quantity of a stable isotope-labeled analog of the target analyte, known as an internal standard, to the sample prior to preparation and analysis. Diheptyl phthalate-d4 (DHP-d4), a deuterated form of diheptyl phthalate (B1215562), serves as an excellent internal standard. It behaves almost identically to its native counterpart through extraction, cleanup, and chromatographic separation, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows it to effectively compensate for matrix effects and variations in analytical recovery, ensuring high accuracy and precision.

This application note provides detailed protocols for the quantification of phthalates in food and beverage samples using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

General Considerations: Minimizing Background Contamination

Phthalates are present in many laboratory materials, making background contamination a significant challenge.[8] Strict adherence to the following is critical for accurate trace-level analysis:

  • Use Glassware Exclusively: All sample containers, pipettes, and vials should be made of glass. Avoid all contact with plastic materials.[1]

  • Thorough Cleaning: Glassware must be scrupulously cleaned by rinsing with water, followed by high-purity acetone (B3395972) and hexane.[1]

  • High-Purity Reagents: Use pesticide-grade or equivalent high-purity solvents and reagents.

  • Solvent Blanks: Regularly analyze solvent blanks to monitor for and identify sources of contamination.

Protocol 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is robust and suitable for a wide range of food and beverage matrices.

2.1. Reagents and Materials

  • Solvents: n-Hexane, Dichloromethane (B109758), Acetone (Pesticide or GC-MS grade)

  • Standards: this compound (DHP-d4) internal standard solution, certified native phthalate standards (e.g., DMP, DEP, DBP, BBP, DEHP, DNOP).

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Florisil or C18), sodium sulfate (B86663) (anhydrous), nitrogen gas for evaporation.

2.2. Sample Preparation

  • A) Solid and Fatty Food Samples (e.g., Cheese, Meats, Baked Goods)

    • Weigh 1-5 g of a homogenized sample into a glass centrifuge tube.

    • Spike the sample with a known amount of this compound solution.

    • Add 10 mL of hexane/acetone (1:1, v/v) and vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 5 minutes and collect the supernatant.

    • Repeat the extraction twice more, combining the supernatants.

    • The combined extract can be concentrated and subjected to SPE cleanup to remove lipids and other interferences.[3]

    • Elute the phthalates from the SPE cartridge with a suitable solvent like dichloromethane.

    • Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • Transfer to a GC vial for analysis.

  • B) Liquid Samples (e.g., Juices, Soft Drinks)

    • Measure 5-10 mL of the liquid sample into a glass separatory funnel.[1]

    • Spike the sample with the this compound internal standard solution.[1]

    • Add 5 mL of dichloromethane and shake vigorously for 2 minutes.[1]

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Repeat the extraction with a fresh aliquot of dichloromethane.

    • Pass the combined organic layers through anhydrous sodium sulfate to remove residual water.

    • Evaporate the extract to a final volume of 1 mL under nitrogen.

    • Transfer to a GC vial for analysis.

2.3. GC-MS Instrumentation and Conditions

  • GC System: Agilent 8890 GC or equivalent.[9]

  • Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm or similar non-polar column.[6][9]

  • Injector: Splitless mode, 280-320°C. A high injector temperature can help release high molecular weight phthalates.[1]

  • Oven Program: 60°C (hold 1 min), ramp to 220°C at 25°C/min, then ramp to 300°C at 5°C/min (hold 5 min).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System: Agilent 5977B MS or equivalent.[9]

  • Mode: Selected Ion Monitoring (SIM) for highest sensitivity.

  • Note: Diheptyl phthalate may co-elute with bis(2-ethylhexyl) phthalate (DEHP). These can be resolved by monitoring their unique quantifier and qualifier ions.[9]

Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers excellent sensitivity and specificity, making it ideal for beverage analysis and trace-level detection.[4]

3.1. Reagents and Materials

  • Solvents: Methanol (B129727), Acetonitrile, Water (LC-MS grade).

  • Mobile Phase Additive: Ammonium acetate (B1210297).

  • Standards: this compound (DHP-d4) internal standard solution, certified native phthalate standards.

3.2. Sample Preparation

  • A) Distilled Beverages (e.g., Spirits)

    • Pipette 1 mL of the beverage sample into an autosampler vial.

    • Spike with the this compound internal standard solution.

    • Add 1 mL of LC-MS grade water, cap, and vortex.

    • The sample is ready for direct injection.

  • B) Non-alcoholic Beverages (e.g., Juices, Teas)

    • Pipette 5 mL of the sample into a centrifuge tube.[10]

    • Spike with the this compound internal standard solution.

    • Add 5 mL of methanol and sonicate for 20 minutes.[4]

    • Centrifuge at 6000 rpm for 20 minutes to pellet any solid material.[10]

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

    • The sample is ready for injection.

3.3. LC-MS/MS Instrumentation and Conditions

  • LC System: Shimadzu Nexera UHPLC, Waters ACQUITY UPLC, or equivalent.[10]

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).[11]

  • Mobile Phase A: 5 mM Ammonium acetate in water.[10]

  • Mobile Phase B: Methanol.[10]

  • Gradient: Start at 40-60% B, ramp to 99% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQD, Sciex).

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Quantitative data from validation studies are crucial for assessing method performance. The following tables provide examples of expected performance characteristics.

Table 1: Example GC-MS Method Performance for Phthalates in a Food Simulant (Olive Oil)

Analyte Spiking Level (µg/kg) Average Recovery (%) Relative Standard Deviation (RSD, %) Limit of Quantification (LOQ) (µg/kg)
Dibutyl phthalate (DBP) 100 95.2 5.1 3.0
Benzyl butyl phthalate (BBP) 100 98.6 4.3 3.0
Di(2-ethylhexyl) phthalate (DEHP) 500 92.1 6.4 10.0
Di-n-octyl phthalate (DNOP) 500 94.5 5.8 10.0
Diheptyl phthalate (DHP) 100 96.8 4.9 3.0

(Data is representative based on typical method performance from literature.[12])

Table 2: Example LC-MS/MS Method Performance for Phthalates in Distilled Beverages

Analyte Spiking Level (µg/L) Average Recovery (%) Relative Standard Deviation (RSD, %) Limit of Detection (LOD) (µg/L)
Dimethyl phthalate (DMP) 10 103 3.5 0.5
Diethyl phthalate (DEP) 10 101 2.9 0.5
Dibutyl phthalate (DBP) 10 99.4 4.1 0.8
Benzyl butyl phthalate (BBP) 10 105 3.8 1.0
Di(2-ethylhexyl) phthalate (DEHP) 10 97.8 5.2 1.0
Diheptyl phthalate (DHP) 10 102 3.3 0.8

(Data is representative based on typical method performance from literature.[13])

Table 3: Example MRM Transitions for LC-MS/MS Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier
Dimethyl phthalate (DMP) 195.1 163.1 135.1
Diethyl phthalate (DEP) 223.1 149.1 177.1
Dibutyl phthalate (DBP) 279.2 149.1 205.1
Benzyl butyl phthalate (BBP) 313.2 149.1 91.1
Di(2-ethylhexyl) phthalate (DEHP) 391.3 149.1 167.1
This compound (IS) 367.3 153.1 285.2

(Ions for DHP-d4 are predicted based on the structure and common fragmentation patterns of phthalates. The m/z 149 fragment corresponds to the protonated phthalic anhydride (B1165640) structure; for the d4-labeled standard, this would be m/z 153.)

Visualizations: Workflows and Logic

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Food or Beverage Sample Spike Spike with This compound (IS) Sample->Spike Extract Extraction (LLE, SPE, etc.) Spike->Extract Cleanup Cleanup / Concentration Extract->Cleanup Analysis GC-MS or LC-MS/MS Analysis Cleanup->Analysis Quant Quantification (Peak Area Ratio of Analyte to IS) Analysis->Quant Report Final Report (Concentration in µg/kg or µg/L) Quant->Report

General workflow for phthalate analysis using an internal standard.

G cluster_solids Solid/Fatty Food Sample Preparation (GC-MS) Homogenize 1. Homogenize Sample Spike 2. Spike with DHP-d4 (IS) Homogenize->Spike SolventExtract 3. Solvent Extraction (Hexane/Acetone) Spike->SolventExtract SPE 4. Solid Phase Extraction (SPE) Cleanup SolventExtract->SPE Concentrate 5. Concentrate to 1 mL SPE->Concentrate GCMS 6. Analyze by GC-MS Concentrate->GCMS

Sample preparation workflow for solid food matrices.

G cluster_liquids Liquid Beverage Sample Preparation (LC-MS/MS) Aliquot 1. Take Sample Aliquot Spike 2. Spike with DHP-d4 (IS) Aliquot->Spike Dilute 3. Dilute / Add Extraction Solvent (Water/Methanol) Spike->Dilute Centrifuge 4. Centrifuge / Filter (if necessary) Dilute->Centrifuge LCMS 5. Analyze by LC-MS/MS Centrifuge->LCMS

Sample preparation workflow for liquid beverage matrices.

References

Application Notes and Protocols for Isotope Dilution Mass Spectrometry with Diheptyl Phthalate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Diheptyl Phthalate (B1215562) (DHP) using Isotope Dilution Mass Spectrometry (IDMS) with Diheptyl Phthalate-d4 (DHP-d4) as an internal standard.

Introduction to Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision for the quantification of analytes in complex matrices. The method relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, DHP-d4) to the sample. This "isotope-labeled internal standard" is chemically identical to the analyte of interest but has a different mass due to the presence of heavy isotopes (e.g., deuterium). By measuring the ratio of the native analyte to the isotopically labeled internal standard using a mass spectrometer, accurate quantification can be achieved, as this ratio is unaffected by sample loss during preparation and analysis.

Application: Quantification of Diheptyl Phthalate

Diheptyl Phthalate is a plasticizer used in various consumer and industrial products. Due to potential health concerns associated with phthalates, accurate and sensitive methods for their quantification in diverse matrices are essential. The following protocols are designed for the analysis of DHP in plastics and liquid samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the IDMS analysis of Diheptyl Phthalate. These values are representative and may vary depending on the specific instrumentation and matrix.

Table 1: GC-MS Method Performance

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.5 ng/mL
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 10%
Recovery95 - 105%

Table 2: LC-MS/MS Method Performance

ParameterValue
Linearity Range0.1 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.15 ng/mL
Intra-day Precision (%RSD)< 3%
Inter-day Precision (%RSD)< 8%
Recovery97 - 103%

Experimental Protocols

Protocol 1: Analysis of Diheptyl Phthalate in Plastics by GC-MS

This protocol outlines the extraction and analysis of DHP from a plastic matrix.

1. Materials and Reagents

  • Diheptyl Phthalate (DHP) standard

  • This compound (DHP-d4) internal standard solution (10 µg/mL in isooctane)

  • Dichloromethane (DCM), HPLC grade

  • Hexane, HPLC grade

  • Anhydrous sodium sulfate (B86663)

  • Glassware (scrupulously cleaned to avoid phthalate contamination)[1]

2. Sample Preparation

  • Cut the plastic sample into small pieces (approximately 1-2 mm).

  • Accurately weigh approximately 0.1 g of the plastic sample into a glass vial.

  • Add a known volume (e.g., 100 µL) of the DHP-d4 internal standard solution to the vial.

  • Add 10 mL of DCM to the vial.

  • Seal the vial and sonicate for 30 minutes at 60°C to facilitate extraction.

  • Allow the solution to cool to room temperature.

  • Filter the extract through a glass wool plug containing anhydrous sodium sulfate to remove any residual water and particulate matter.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

    • Injector Temperature: 280°C

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injection Volume: 1 µL (splitless)

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • Diheptyl Phthalate (DHP): m/z 149 (quantifier), 167, 279 (qualifiers)

      • This compound (DHP-d4): m/z 153 (quantifier), 171, 283 (qualifiers)

4. Calibration and Quantification

  • Prepare a series of calibration standards containing known concentrations of DHP (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and a constant concentration of DHP-d4.

  • Analyze the calibration standards and samples using the GC-MS method described above.

  • Construct a calibration curve by plotting the peak area ratio of DHP to DHP-d4 against the concentration of DHP.

  • Calculate the concentration of DHP in the samples using the calibration curve.

Protocol 2: Analysis of Diheptyl Phthalate in Liquid Samples by LC-MS/MS

This protocol is suitable for the analysis of DHP in aqueous samples such as beverages or environmental water.

1. Materials and Reagents

  • Diheptyl Phthalate (DHP) standard

  • This compound (DHP-d4) internal standard solution (1 µg/mL in methanol)

  • Methanol (B129727), LC-MS grade

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation

  • Measure 10 mL of the liquid sample into a glass container.

  • Add a known volume (e.g., 100 µL) of the DHP-d4 internal standard solution.

  • Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the sample onto the SPE cartridge at a flow rate of approximately 2 mL/min.

  • Wash the cartridge with 5 mL of 10% methanol in water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.

3. LC-MS/MS Analysis

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start at 50% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Diheptyl Phthalate (DHP): Precursor ion m/z 363.2 -> Product ions m/z 149.1 (quantifier), 167.1 (qualifier)

      • This compound (DHP-d4): Precursor ion m/z 367.2 -> Product ion m/z 153.1 (quantifier)

4. Calibration and Quantification

  • Prepare calibration standards as described in Protocol 1, but in the initial mobile phase.

  • Analyze the calibration standards and samples using the LC-MS/MS method.

  • Construct a calibration curve and calculate the concentration of DHP in the samples as described in Protocol 1.

Mandatory Visualizations

IDMS_Workflow Sample Sample containing Diheptyl Phthalate (DHP) Spike Add known amount of This compound (DHP-d4) Sample->Spike Preparation Sample Preparation (Extraction, Cleanup) Spike->Preparation Analysis Mass Spectrometry (GC-MS or LC-MS/MS) Preparation->Analysis Ratio Measure Peak Area Ratio (DHP / DHP-d4) Analysis->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Final Concentration of DHP Quantification->Result

Caption: General workflow for Isotope Dilution Mass Spectrometry.

Sample_Prep_Plastic Start Start: Plastic Sample Weigh Weigh Sample (0.1 g) Start->Weigh Spike Spike with DHP-d4 Weigh->Spike Extract Add Dichloromethane & Sonicate (30 min, 60°C) Spike->Extract Filter Filter and Dry Extract->Filter Concentrate Concentrate to 1 mL Filter->Concentrate End Ready for GC-MS Analysis Concentrate->End

References

Application Note: High-Accuracy Quantification of Phthalates in Consumer Products Using Diheptyl Phthalate-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalates are a class of chemical compounds widely used as plasticizers to enhance the flexibility, durability, and longevity of plastics.[1][2] They are found in a vast array of consumer products, including toys, cosmetics, food packaging, and medical devices.[2][3] However, growing concerns about their potential adverse health effects, particularly as endocrine disruptors, have led to increased scrutiny and regulation of their use in many countries.[3][4] Accurate and reliable quantification of phthalate (B1215562) levels in consumer goods is therefore crucial for regulatory compliance, risk assessment, and ensuring public safety.

This application note details a robust and sensitive method for the determination of common phthalates in consumer products using gas chromatography-mass spectrometry (GC-MS) with Diheptyl phthalate-d4 as an internal standard. The use of a deuterated internal standard is a well-established technique that corrects for variations in sample preparation and instrument response, leading to highly accurate and precise results.[1]

Analytical Principle

The method involves the extraction of phthalates from the consumer product matrix, followed by analysis using GC-MS. This compound, a stable isotope-labeled analog of diheptyl phthalate, is added to the sample prior to extraction. Since this compound is chemically identical to its non-labeled counterpart and has a similar chromatographic behavior to other phthalates, it effectively compensates for any analyte loss during sample processing and injection variability. In the mass spectrometer, the deuterated standard is distinguished from the target analytes by its higher mass-to-charge ratio, allowing for precise quantification.

Experimental Protocols

Sample Preparation: Extraction of Phthalates from Plastic Consumer Products (e.g., Toys)

This protocol is based on the principle of dissolving the polymer matrix, followed by precipitation of the polymer and extraction of the plasticizers.

Materials:

  • Consumer product sample (e.g., PVC plastic toy)

  • Tetrahydrofuran (THF), analytical grade

  • n-Hexane, analytical grade

  • This compound internal standard solution (10 µg/mL in a suitable solvent like hexane (B92381) or toluene)

  • Volumetric flasks

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.45 µm, PTFE)

  • Autosampler vials

Procedure:

  • Sample Comminution: Cut or grind the plastic sample into small pieces (approximately 1-2 mm) to increase the surface area for efficient extraction.

  • Weighing: Accurately weigh approximately 100 mg of the comminuted sample into a glass centrifuge tube.

  • Internal Standard Spiking: Add a known volume (e.g., 100 µL) of the this compound internal standard solution to the sample.

  • Dissolution: Add 5 mL of THF to the centrifuge tube. Cap the tube tightly and vortex for 30 seconds. Place the tube in an ultrasonic bath for 30-60 minutes, or until the plastic is completely dissolved.

  • Precipitation: Add 10 mL of n-hexane to the solution to precipitate the PVC polymer. Vortex for 30 seconds and then centrifuge at 3000 rpm for 10 minutes.

  • Filtration: Carefully transfer the supernatant to a clean tube, passing it through a 0.45 µm PTFE syringe filter to remove any remaining particulate matter.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen at room temperature until approximately 1 mL remains. Add a suitable solvent (e.g., hexane or toluene) to bring the final volume to 2 mL.

  • Analysis: Transfer the final extract to an autosampler vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MSD)

  • Capillary column suitable for phthalate analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

GC Conditions (Typical):

ParameterValue
Injection Volume1 µL
Inlet Temperature280 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp 60°C, hold for 1 min; ramp to 220°C at 20°C/min; ramp to 300°C at 5°C/min, hold for 5 min

MS Conditions (Typical):

ParameterValue
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeSelected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters:

The specific ions to be monitored will depend on the target phthalates. A common fragment ion for many phthalates is m/z 149. For this compound, the molecular ion and a characteristic fragment ion with a mass shift of +4 amu compared to the unlabeled compound would be monitored.

Data Presentation

The use of this compound as an internal standard allows for the accurate determination of the concentration of various phthalates in consumer products. The following table presents typical performance data for the analysis of regulated phthalates in a plastic matrix using a deuterated internal standard methodology.

AnalyteAbbreviationSpiked Concentration (µg/g)Average Recovery (%)Relative Standard Deviation (RSD, %)
Dibutyl phthalateDBP5098.53.2
Benzyl butyl phthalateBBP50101.22.8
Bis(2-ethylhexyl) phthalateDEHP5095.74.1
Di-n-octyl phthalateDNOP5097.33.5
Diisononyl phthalateDINP10093.55.2
Diisodecyl phthalateDIDP10091.85.8

Note: This data is representative of the performance expected from a validated GC-MS method using a deuterated internal standard like this compound. Actual results may vary depending on the specific matrix and instrumentation.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow

The overall workflow for the analysis of phthalates in consumer products is depicted below.

experimental_workflow sample Consumer Product Sample comminution Comminution sample->comminution weighing Weighing comminution->weighing is_spike Spike with This compound weighing->is_spike dissolution Dissolution (THF) is_spike->dissolution precipitation Precipitation (Hexane) dissolution->precipitation centrifugation Centrifugation precipitation->centrifugation filtration Filtration centrifugation->filtration concentration Solvent Evaporation & Reconstitution filtration->concentration gcms GC-MS Analysis concentration->gcms data Data Analysis & Quantification gcms->data

Figure 1. Experimental workflow for phthalate analysis.
Phthalate Endocrine Disruption Signaling Pathway

Phthalates are known endocrine disruptors that can interfere with normal hormone signaling pathways. A simplified diagram illustrating the interaction of phthalates with nuclear receptors is shown below. Phthalates can enter the cell and bind to various nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), estrogen receptors (ERs), and androgen receptors (ARs).[5] This binding can either mimic or block the action of natural hormones, leading to altered gene expression and subsequent physiological effects.[5]

signaling_pathway cluster_cell Target Cell phthalate Phthalate receptor Nuclear Receptor (e.g., PPARγ, ER, AR) phthalate->receptor Binding complex Phthalate-Receptor Complex receptor->complex nucleus Nucleus complex->nucleus Translocation dna DNA nucleus->dna gene_expression Altered Gene Expression dna->gene_expression Transcription Modulation response Adverse Health Effects (e.g., Endocrine Disruption) gene_expression->response

Figure 2. Phthalate interaction with nuclear receptors.

Conclusion

The use of this compound as an internal standard in conjunction with GC-MS provides a highly accurate, precise, and reliable method for the quantification of phthalates in a variety of consumer product matrices. This methodology is essential for manufacturers to ensure compliance with regulatory limits and for researchers to accurately assess human exposure to these potentially harmful chemicals. The detailed protocol and workflow provided in this application note serve as a valuable resource for laboratories involved in consumer product safety testing.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Background Phthalate Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background phthalate (B1215562) contamination during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of phthalate contamination in the laboratory?

A1: Phthalate contamination is pervasive in a laboratory setting, and identifying the sources is the first step toward minimizing their impact. The most common sources include:

  • Laboratory Consumables: Many plastic items can leach phthalates. Significant leaching has been observed from plastic syringes, pipette tips, and plastic filter holders.[1][2] Even Parafilm® can be a source of contamination.[1][2][3]

  • Solvents and Reagents: Phthalates can be present as impurities in solvents, even those of high purity.[1][4] Liners of reagent bottles have also been identified as a potential source.[1][3]

  • Laboratory Environment: Phthalates are present in laboratory air and can adsorb onto surfaces, including glassware.[1] Dust is a significant carrier of phthalates.[1] Building materials such as PVC flooring and paints can release phthalates into the air.[1][4]

  • Apparatus and Equipment: Tubing, especially PVC tubing, is a major source of phthalate contamination.[1][4] Other potential sources include solvent frits (stones) used in HPLC and extraction systems, as well as coatings on new glassware.[1][4]

  • Personal Care Products: Cosmetics, lotions, and other personal care products used by laboratory personnel can contain phthalates and contribute to sample contamination.[1][5]

Q2: I am experiencing high background levels of Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP). What are the likely sources?

A2: DEHP and DBP are two of the most common phthalate contaminants found in laboratories. Their prevalence is due to their widespread use in a variety of plastic products.[4][6] High levels in your blanks could be due to several factors:

  • Widespread Use: DEHP is a primary plasticizer in PVC, and DBP is used in a range of applications, leading to their prevalence in the lab environment.[4][6]

  • Leaching from Consumables: Common laboratory plastics are known to leach DEHP and DBP.[1][2]

  • Solvent Contamination: These phthalates can be present as impurities in various laboratory solvents.[1]

  • Environmental Deposition: The ubiquitous nature of DEHP and DBP leads to their presence in lab dust and air, which can then settle on and contaminate surfaces and samples.[1]

Q3: What is the proper procedure for cleaning glassware to remove phthalate contamination?

A3: A rigorous cleaning protocol is essential for removing phthalate contamination from glassware. Simply washing with detergent is often insufficient. The following procedure is recommended:

  • Detergent Wash: Wash glassware with a laboratory-grade, phosphate-free detergent in hot water.[1]

  • Tap Water Rinse: Rinse thoroughly with tap water to remove all detergent residue.[1]

  • Deionized Water Rinse: Rinse with deionized or distilled water.[1]

  • Solvent Rinse: Rinse the glassware three times with high-purity acetone, followed by three rinses with high-purity hexane.

  • Baking: Heat the glassware in a muffle furnace at 400-450°C for at least 2 hours.[1] Note that some thermally stable compounds may not be eliminated by this treatment.[1] For new glassware, a preliminary rinse with methylene (B1212753) chloride followed by heating is recommended to remove any finishing solutions.[1]

  • Storage: After cooling, cover the openings of the glassware with pre-cleaned aluminum foil and store it in a clean, dust-free environment.

Q4: What are some phthalate-free alternatives for common laboratory consumables?

A4: Whenever possible, opt for materials that are less likely to leach phthalates.

Plastic ItemRecommended Alternative
TubingPEEK, Stainless Steel, Silicone (test for leaching)
SyringesGlass syringes with stainless steel needles
Pipette TipsCertified "phthalate-free" tips
General PlasticwareGlass or stainless steel

Q5: How often should I run a laboratory blank?

A5: It is essential to run laboratory reagent blanks routinely to monitor for contamination.[1] A blank should be included with every batch of samples being analyzed. Some laboratories run a blank at the beginning and end of each sequence to ensure that no contamination has been introduced during the analytical run.[1]

Troubleshooting Guides

Issue 1: Persistent Phthalate Peaks in Blank Injections

If you consistently observe phthalate peaks in your blank injections, follow this troubleshooting workflow:

A High Phthalate Background Detected B Analyze a New Solvent Blank A->B C Is the Blank Still Contaminated? B->C D Solvent is Contaminated C->D Yes E Re-clean Glassware Using Rigorous Protocol C->E No F Analyze another Solvent Blank E->F G Is the Blank Still Contaminated? F->G H Glassware was the Source G->H No I Check Consumables (Vials, Caps, etc.) G->I Yes J Replace with Phthalate-Free Alternatives I->J K Analyze another Solvent Blank J->K L Is the Blank Still Contaminated? K->L M Consumables were the Source L->M No N Investigate Instrument Contamination L->N Yes O Clean/Replace Syringe, Bake Out Injection Port and Column N->O P Is the Blank Still Contaminated? O->P Q Instrument was the Source P->Q No R Investigate Environmental Sources (Air, Dust) P->R Yes S Work in a Clean Hood, Minimize Sample Exposure R->S T Background Minimized S->T

Troubleshooting workflow for high phthalate background.

Issue 2: Sample-to-Sample Contamination (Carryover)

If you observe carryover of phthalates from a high-concentration sample to subsequent samples:

  • Injector Cleaning: Ensure the GC injection port is set to a sufficiently high temperature to prevent condensation of less volatile phthalates.

  • Syringe Washing: Increase the number of solvent washes for the autosampler syringe between injections. Use a sequence of different polarity solvents for washing.

  • Blank Injections: Run a solvent blank after a high-concentration sample to check for carryover.

  • Dedicated Glassware: Use dedicated glassware for high-concentration standards and samples.

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Phthalate Analysis

This protocol is designed to minimize phthalate contamination from laboratory glassware.

A Start B Detergent Wash (Hot Water) A->B C Tap Water Rinse (Thoroughly) B->C D Deionized Water Rinse C->D E Solvent Rinse (Acetone, then Hexane) D->E F Air Dry in Clean Environment E->F G Bake in Muffle Furnace (450°C, 2+ hours) F->G H Cool Down G->H I Cover with Pre-Cleaned Aluminum Foil H->I J Store in Dust-Free Cabinet I->J K End J->K

Glassware cleaning workflow for phthalate analysis.

Protocol 2: Preparation and Analysis of a Laboratory Reagent Blank

Objective: To prepare and analyze a laboratory reagent blank to assess the level of background phthalate contamination.

Materials:

  • All solvents and reagents to be used in the sample analysis

  • Rigorously cleaned glassware (from Protocol 1)

  • Phthalate-free consumables (if any are used in the actual sample preparation)

Procedure:

  • Mimic Sample Preparation: In a clean laboratory environment (preferably in a fume hood), perform every step of the sample preparation procedure, but without adding the actual sample matrix. This includes all dispensing, mixing, extraction, and filtration steps.

  • Solvent Usage: Use the same volumes of all solvents and reagents as you would for a real sample.

  • Final Volume: Bring the blank to the same final volume as your samples.

  • Analysis: Analyze the laboratory reagent blank using the same instrument and method as your samples.

  • Evaluation: Examine the resulting chromatogram for the presence of target phthalates. The levels detected will represent the background contamination from your entire process.

Summary of Common Phthalates and Their Sources

PhthalateAbbreviationCommon Sources in the Laboratory
Di(2-ethylhexyl) phthalateDEHPPVC tubing, plastic containers, flooring, paints, general plasticware[1][2][4][6]
Dibutyl phthalateDBPAdhesives, printing inks, some plastics, personal care products[1][2][6]
Dimethyl phthalateDMPPlastic syringes, filter holders, personal care products[2][3]
Diethyl phthalateDEPFragrances in personal care products, some plastics
Benzyl butyl phthalateBBPVinyl flooring, adhesives, some food packaging
Diisononyl phthalateDINPPlastic toys, some PVC products, pipette tips[2][3]
Di-n-octyl phthalateDnOPPVC products, medical devices

References

Technical Support Center: Diheptyl Phthalate (DHP) Contamination in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate sources of diheptyl phthalate (B1215562) (DHP) contamination in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is diheptyl phthalate (DHP) and why is it a concern as a lab contaminant?

Diheptyl phthalate is a chemical compound used as a plasticizer to increase the flexibility and durability of various polymers, particularly polyvinyl chloride (PVC).[1] In a laboratory setting, it can leach from plastic consumables and other materials, leading to contamination of samples, which can interfere with experimental results, particularly in sensitive analytical techniques like mass spectrometry.

Q2: What are the primary sources of diheptyl phthalate contamination in a laboratory?

While specific data on DHP is limited, general phthalate contamination is widespread in laboratory environments. Potential sources for DHP contamination are similar to those of other common phthalates and include:

  • Laboratory Consumables: Many plastic items can leach phthalates. This includes, but is not limited to, syringes, pipette tips, plastic filter holders, and sealing films like Parafilm®.[1][2]

  • Solvents and Reagents: Phthalates can be present as impurities in solvents, even those of high purity grades. It is good practice to test new bottles of solvent before use.[3]

  • Laboratory Environment: The general lab environment can be a source of contamination. Phthalates are found in flooring materials, paints, adhesives, and electrical cables.[3] Dust particles can also carry phthalates and deposit them into uncovered samples.

  • Water Purification Systems: Components of water purification systems, including tubing and storage tanks, can be a source of phthalate leaching.[3]

Q3: How can I prevent DHP contamination in my experiments?

Preventing DHP contamination requires a multi-faceted approach:

  • Use Phthalate-Free Alternatives: Whenever possible, substitute plastic labware with glass or stainless steel alternatives.[2] For essential plastic items like pipette tips, use products that are certified "phthalate-free."[2]

  • Rigorous Cleaning of Glassware: Implement a thorough glassware cleaning protocol. This should include washing with a laboratory-grade detergent, rinsing with tap and deionized water, followed by a rinse with a high-purity solvent like acetone (B3395972) or hexane. For critical applications, baking glassware in a muffle furnace at high temperatures can help remove organic contaminants.[2]

  • Solvent and Reagent Purity: Use the highest purity solvents available. Consider pre-testing or purifying solvents for highly sensitive analyses.[3]

  • Maintain a Clean Workspace: Regularly clean laboratory benches and work in a clean environment, such as a fume hood or a clean bench with HEPA filtration, to minimize exposure to airborne contaminants.[2]

  • Proper Sample Handling: Avoid using Parafilm® to seal tubes or flasks. Instead, use glass stoppers or baked aluminum foil.[2] Keep samples covered whenever possible.

Q4: How can I test for DHP contamination in my lab?

You can test for DHP contamination by running blank samples. A laboratory reagent blank, which includes all reagents and materials used in your experimental procedure without the actual sample, should be analyzed to monitor for contamination.[2] Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly used for the detection and quantification of phthalates.[4][5]

Troubleshooting Guides

Issue: Persistent DHP peak detected in blank samples.

This indicates a background contamination issue. Follow these steps to identify the source:

  • Isolate the Source: Systematically test each component of your workflow.

    • Solvents: Inject a sample of each solvent used directly into the analytical instrument.

    • Reagents: Prepare a blank sample containing only the reagents and analyze it.

    • Consumables: Leach test individual plastic items (e.g., pipette tips, centrifuge tubes) by incubating them with a clean solvent and then analyzing the solvent.

    • Glassware: Analyze a solvent that has been used to rinse your cleaned glassware.

  • Environmental Contamination: If the source is not from your reagents or consumables, consider environmental sources. Leave a beaker of clean solvent open on the lab bench for a period and then analyze it to check for airborne contamination.

  • Instrument Contamination: If the above steps do not reveal the source, the analytical instrument itself may be contaminated. This can include the injection port, syringe, or column. A thorough cleaning of the instrument components may be necessary.

Quantitative Data on Phthalate Leaching

Laboratory ItemPhthalate DetectedMaximum Leached Amount (μg/cm²)Reference
Pipette TipsDiethylhexyl phthalate (DEHP)0.36[1]
Diisononyl phthalate (DINP)0.86[1]
Plastic Filter Holders (PTFE)Dibutyl phthalate (DBP)2.49[1]
Plastic Filter Holders (Regenerated Cellulose)Dibutyl phthalate (DBP)0.61[1]
Plastic Filter Holders (Cellulose Acetate)Dimethyl phthalate (DMP)5.85[1]
Parafilm®Diethylhexyl phthalate (DEHP)0.50[1]

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) for DHP Analysis

This protocol is based on a method that includes diheptyl phthalate in its analyte list.

  • Instrumentation: An Agilent 8890 GC with a 5977B MS detector or similar.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 100°C, no hold.

    • Ramp 2: 25°C/min to 300°C, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) and/or full scan. For DHP, characteristic ions should be monitored. Note that DHP may co-elute with DEHP, but they can be resolved by their mass spectra.[6]

2. High-Performance Liquid Chromatography (HPLC) for DHP Analysis

This protocol is adapted from a method for the determination of various phthalates.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: ZORBAX SB-C18 (4.6 mm x 150 mm, 5 µm) or a similar C18 column.[5]

  • Mobile Phase: Gradient elution with methanol (B129727) and water.[5]

  • Detection: UV detection at 230 nm.[5]

  • Sample Preparation: Samples can be extracted with methanol and then filtered through a 0.45 µm membrane before injection.[5]

  • Quantification: External standard method with a calibration curve.[5]

Visualizations

DHP_Troubleshooting_Workflow start Persistent DHP Peak in Blank sub_system Isolate Potential Source start->sub_system solvent Analyze Solvents Directly sub_system->solvent No reagents Analyze Reagent Blank sub_system->reagents No consumables Leach Test Consumables sub_system->consumables No glassware Analyze Glassware Rinse sub_system->glassware No resolve Contamination Source Identified sub_system->resolve Yes env_check Check for Environmental Contamination solvent->env_check reagents->env_check consumables->env_check glassware->env_check airborne Analyze Open Solvent Beaker env_check->airborne No env_check->resolve Yes instrument_check Check for Instrument Contamination airborne->instrument_check instrument_clean Clean Instrument Components (Injector, Syringe, Column) instrument_check->instrument_clean Yes instrument_check->resolve No instrument_clean->resolve

Caption: Troubleshooting workflow for identifying the source of DHP contamination.

DHP_Contamination_Pathways cluster_sources Sources of DHP cluster_pathways Contamination Pathways consumables Plastic Consumables (Pipette tips, tubes, etc.) leaching Leaching consumables->leaching solvents Solvents & Reagents direct_contact Direct Contact solvents->direct_contact environment Lab Environment (Air, Dust, Surfaces) air_deposition Airborne Deposition environment->air_deposition sample Experimental Sample leaching->sample direct_contact->sample air_deposition->sample

Caption: Potential pathways of DHP contamination from laboratory sources to the experimental sample.

References

Technical Support Center: Optimizing Peak Resolution of Phthalate Isomers in GC/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges encountered during the GC/MS analysis of phthalate (B1215562) isomers. Our goal is to help you enhance peak resolution, improve accuracy, and ensure the reliability of your analytical results.

Troubleshooting Guide: Common Issues and Solutions

This guide provides solutions to common problems encountered during the analysis of phthalate isomers, helping you to systematically troubleshoot and resolve them.

Problem: Poor Peak Resolution and Co-elution of Phthalate Isomers

Q: My chromatogram shows overlapping peaks for critical phthalate isomer pairs (e.g., Di-iso-nonyl phthalate (DINP) and Di-iso-decyl phthalate (DIDP) isomers, or bis(2-ethylhexyl) phthalate (DEHP) and di-n-octyl phthalate (DNOP)). How can I improve their separation?

A: Achieving baseline separation of phthalate isomers is often challenging due to their similar chemical structures and physical properties.[1] The following strategies can significantly improve peak resolution:

  • Optimize the GC Column: The choice of the stationary phase is critical for resolving isomers.[1]

    • Recommendation: Columns with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5MS) are widely used.[1] For more complex mixtures, consider columns with enhanced selectivity, such as Rtx-440 or Rxi-XLB, which have demonstrated excellent performance in separating a wide range of phthalates.[1][2][3] According to the literature, the most commonly used GC columns for phthalate analysis, in order of popularity, are 5-type, XLB-type, 35-type, 17-type, 50-type, and 1-type.[2][4]

  • Refine the Temperature Program: A slower temperature ramp rate can enhance the separation of closely eluting compounds.[1]

    • Troubleshooting Step: Try decreasing the temperature ramp rate (e.g., from 10°C/min to 3-5°C/min) within the temperature range where the target isomers elute.[1] Conversely, a faster temperature program can result in sharper peaks, but may compromise resolution.[5] An increase of 12°C/min has been shown to produce higher and sharper peaks for some phthalates.[5]

  • Adjust the Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically helium or hydrogen) influences chromatographic efficiency. Optimizing the flow rate can lead to better separation.

  • Consider a Retention Gap: Introducing a retention gap, which is an uncoated deactivated fused silica (B1680970) tubing, between the injector and the analytical column can help improve peak shapes.[5] For better results, a coated retention gap can also be tested.[5]

Problem: High Background Contamination in Blank Injections

Q: I am observing significant phthalate peaks in my blank runs, which is compromising the quantification of my samples. What are the likely sources of this contamination, and how can I mitigate them?

A: Phthalates are ubiquitous in laboratory environments, making background contamination a common challenge.[6] Here’s how to address it:

  • Identify and Eliminate Contamination Sources:

    • Solvents and Reagents: Always use high-purity, phthalate-free solvents and reagents. It is good practice to test new batches of solvents for phthalate contamination before use.

    • Laboratory Environment: Phthalates can leach from plastic materials and are present in laboratory air and dust.[6] Keep samples and solvent reservoirs covered to minimize exposure.

    • Sample Preparation: Avoid using plastic labware (e.g., pipette tips, vials, caps (B75204) with plastic liners) whenever possible. If unavoidable, rinse them with a phthalate-free solvent before use.

  • Address Syringe Contamination: The outer surface of the GC syringe needle can absorb phthalates from the lab air, leading to contamination during injection.[7]

    • Troubleshooting Step: Implement a thorough needle washing procedure.[1] Two effective approaches to minimize this transfer are: 1) cleaning the needle in the injector in split mode with the precolumn backflushed before splitless injection, and 2) performing a fast injection at a low injector temperature (e.g., 40°C) to minimize thermal desorption from the needle surface.[7]

Frequently Asked Questions (FAQs)

Q1: Is GC or LC the better technique for analyzing branched phthalate isomers?

A1: Both Gas Chromatography (GC) and Liquid Chromatography (LC) are effective for phthalate analysis, and the best choice depends on the specific application and available instrumentation.[1] GC-MS is a robust and very common technique that offers excellent chromatographic resolution for many isomers.[1][2][4] LC-MS/MS is particularly advantageous for less volatile or thermally labile phthalates and can provide very low detection limits.[1]

Q2: What is the importance of the m/z 149 ion in the mass spectra of phthalates?

A2: The ion at a mass-to-charge ratio (m/z) of 149, which corresponds to the protonated phthalic anhydride (B1165640) ion ([C₈H₅O₃]⁺), is a characteristic fragment for many phthalates in electron ionization (EI) mass spectrometry.[1] While it serves as a useful indicator for the presence of phthalates, its lack of specificity can make it difficult to differentiate between co-eluting isomers.[1][2][4]

Q3: Is derivatization necessary to improve the separation of phthalate isomers in GC?

A3: Generally, derivatization is not required for the analysis of phthalate esters by GC.[1][8] Direct analysis of the native compounds is the standard and effective approach.

Q4: How can I confirm the identity of a phthalate isomer if I suspect co-elution?

A4: Mass spectrometry (MS) is a powerful tool for confirmation. In GC-MS, you can examine the full mass spectrum of the peak to obtain structural information. For LC-MS/MS, using multiple reaction monitoring (MRM) with specific precursor-to-product ion transitions can significantly enhance selectivity and confirmation.

Experimental Protocols

Protocol 1: GC-MS Analysis of Phthalate Isomers

This protocol provides a general methodology for the analysis of phthalate isomers using GC-MS.

  • Sample Preparation:

    • Perform a liquid-liquid or solid-phase extraction suitable for your sample matrix to isolate the phthalates.

    • Concentrate the extract and reconstitute it in a suitable solvent like hexane (B92381) or isooctane.

    • Add an appropriate internal standard for quantification.

  • Instrument Setup:

    • Set up the GC-MS system according to the parameters outlined in Table 1 .

    • Perform a system suitability check to ensure the instrument is performing correctly.

  • Analysis:

    • Inject the prepared sample onto the GC-MS system.

    • Acquire data in both full scan mode to identify unknowns and selected ion monitoring (SIM) mode for target analytes to enhance sensitivity.[5][8]

  • Data Processing:

    • Integrate the peak areas for the target phthalates and the internal standard.

    • Construct a calibration curve and calculate the concentration of each analyte in the sample.

Data Presentation

Table 1: Example GC-MS Parameters for Phthalate Isomer Analysis

ParameterSetting
GC System Agilent 8890 GC or similar
Mass Spectrometer Agilent 5977B MS or similar
Column Rtx-440, Rxi-XLB, or DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen
Inlet Mode Splitless
Inlet Temperature 250 °C (can be optimized, lower temperatures like 190°C may reduce degradation)[5]
Injection Volume 1 µL
Oven Program Initial: 60°C, hold for 1 minRamp: 10°C/min to 280°C (ramp rate can be optimized for resolution)Hold: 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
MS Mode Full Scan (m/z 50-550) and/or SIM

Note: These parameters are a starting point and may require optimization for specific applications and isomer pairs.

Visualizations

G Troubleshooting Workflow for Poor Peak Resolution cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Verification start Poor Peak Resolution / Co-elution col Optimize GC Column start->col Selectivity Issue? temp Adjust Temperature Program col->temp flow Optimize Carrier Gas Flow temp->flow end Resolution Improved flow->end Separation Achieved G Factors Affecting Phthalate Separation in GC A {Phthalate Separation|Key Factors} B GC Column Stationary Phase Dimensions (L, ID, Film) A->B C Temperature Program Initial Temperature Ramp Rate(s) Final Temperature A->C D Carrier Gas Type (He, H2) Flow Rate / Linear Velocity A->D E Injection Parameters Mode (Split/Splitless) Temperature A->E

References

Technical Support Center: Troubleshooting Co-elution in Diheptyl Phthalate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address co-elution issues encountered during the analysis of diheptyl phthalate (B1215562).

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem in diheptyl phthalate analysis?

A1: Co-elution occurs when two or more compounds elute from a chromatography column at the same time, resulting in overlapping peaks. In diheptyl phthalate analysis, this is a significant issue as it is known to co-elute with other common phthalates, particularly bis(2-ethylhexyl) phthalate (DEHP).[1][2] This overlap can lead to inaccurate identification and quantification of diheptyl phthalate.

Q2: Which compounds are known to co-elute with diheptyl phthalate?

A2: The most commonly reported co-eluting compound with diheptyl phthalate is bis(2-ethylhexyl) phthalate (DEHP).[1][2] Additionally, isomers of diheptyl phthalate itself can be challenging to separate from one another.

Q3: What analytical techniques are typically used for diheptyl phthalate analysis?

A3: The primary analytical techniques for phthalate analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[3][4] GC-MS is widely used due to its high sensitivity and ability to provide mass spectral information for compound identification.[3] HPLC is a valuable alternative, particularly for separating isomeric mixtures.

Q4: How can mass spectrometry help resolve co-elution issues between diheptyl phthalate and DEHP?

A4: Even when diheptyl phthalate and DEHP co-elute chromatographically, they can often be distinguished and quantified using mass spectrometry through a technique called Selected Ion Monitoring (SIM).[1] By monitoring for unique fragment ions specific to each compound, the instrument can differentiate between the two.[1]

Q5: What are the characteristic mass-to-charge ratios (m/z) for diheptyl phthalate and DEHP?

A5: While both compounds produce a common phthalate fragment ion at m/z 149, they also have other, more unique, fragment ions that can be used for differentiation in SIM mode. The table below summarizes key m/z values.

Quantitative Data: Mass Spectrometric Resolution of Co-eluting Phthalates

CompoundCommon Ion (m/z)Unique/Quantification Ions (m/z)
Diheptyl Phthalate149[5]265, 247[5]
Bis(2-ethylhexyl) phthalate (DEHP)149167, 279

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of Diheptyl Phthalate and DEHP in GC-MS

If you are experiencing co-elution or poor separation between diheptyl phthalate and DEHP using Gas Chromatography-Mass Spectrometry, follow this troubleshooting workflow.

start Poor Resolution of Diheptyl Phthalate and DEHP optimize_temp Optimize Oven Temperature Program start->optimize_temp change_column Select a Different GC Column optimize_temp->change_column If resolution is still poor adjust_flow Adjust Carrier Gas Flow Rate change_column->adjust_flow If co-elution persists use_sim Utilize Selected Ion Monitoring (SIM) adjust_flow->use_sim For mass spectrometric resolution result Improved Resolution and Quantification use_sim->result

Caption: Troubleshooting workflow for co-elution in GC-MS.

  • Step 1: Optimize Oven Temperature Program. A slower temperature ramp rate (e.g., 5-10°C/min) can enhance the separation of closely eluting compounds.

  • Step 2: Select a Different GC Column. If optimizing the temperature program is insufficient, consider a column with a different stationary phase to alter selectivity. Columns such as DB-5ms are commonly used for phthalate analysis.[2] For better resolution of complex mixtures, consider columns like Rtx-440 or Rxi-XLB.

  • Step 3: Adjust Carrier Gas Flow Rate. Optimizing the linear velocity of the carrier gas (e.g., helium or hydrogen) can improve column efficiency and separation.

  • Step 4: Utilize Selected Ion Monitoring (SIM). If chromatographic separation is still not ideal, use the unique mass fragment ions of each compound for selective detection and quantification.[1]

Issue 2: Co-elution of Diheptyl Phthalate and DEHP in HPLC

For co-elution issues in High-Performance Liquid Chromatography, the following troubleshooting steps can be taken.

start HPLC Co-elution of Diheptyl Phthalate and DEHP optimize_mobile_phase Optimize Mobile Phase Composition start->optimize_mobile_phase change_column Change HPLC Column optimize_mobile_phase->change_column If resolution is inadequate adjust_temp Adjust Column Temperature change_column->adjust_temp For further optimization result Baseline Separation Achieved adjust_temp->result

Caption: Troubleshooting workflow for co-elution in HPLC.

  • Step 1: Optimize Mobile Phase Composition. Adjusting the ratio of your mobile phase solvents (e.g., acetonitrile (B52724) and water) can significantly impact selectivity. Experiment with different gradient profiles.

  • Step 2: Change HPLC Column. While C18 columns are common, a Phenyl-Hexyl column can offer different selectivity through π-π interactions with the phthalate aromatic rings, potentially improving separation.[6]

  • Step 3: Adjust Column Temperature. Varying the column temperature can alter the interactions between the analytes and the stationary phase, which may improve resolution.

Experimental Protocols

Protocol 1: GC-MS Analysis of Diheptyl Phthalate in Plastic with SIM

This protocol provides a framework for the analysis of diheptyl phthalate in a plastic matrix, focusing on resolving its co-elution with DEHP using SIM.

1. Sample Preparation (Adapted from CPSC-CH-C1001-09.3) [7]

  • Accurately weigh approximately 50 mg of the plastic sample into a glass vial.

  • Add 5 mL of tetrahydrofuran (B95107) (THF) to dissolve the sample. Gentle heating or sonication can be used to aid dissolution.

  • Precipitate the polymer by adding 10 mL of hexane.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a clean glass vial.

  • Transfer an aliquot of the filtered solution into a GC vial and dilute with cyclohexane (B81311) as needed to fall within the calibration range.

2. GC-MS Instrumentation and Conditions

  • GC System: Agilent 8890 GC or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[2]

  • Injector: Split/splitless, 280°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min

    • Ramp 1: 20°C/min to 280°C, hold for 2 min

    • Ramp 2: 5°C/min to 300°C, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS System: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

3. SIM Ion Table

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Diheptyl Phthalate265149247
DEHP167149279
Protocol 2: HPLC Method Development for Separation of Diheptyl Phthalate and DEHP

This protocol outlines a starting point for developing an HPLC method to separate diheptyl phthalate and DEHP.

1. Sample Preparation

  • Prepare a standard mixture of diheptyl phthalate and DEHP in acetonitrile at a concentration of 10 µg/mL each.

  • For solid samples, perform a suitable extraction (e.g., with THF followed by precipitation with methanol) and dissolve the final extract in acetonitrile.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm)[6]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • Start at 60% B

    • Linear gradient to 100% B over 15 minutes

    • Hold at 100% B for 5 minutes

    • Return to initial conditions and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV-Vis Diode Array Detector (DAD) at 225 nm

  • Injection Volume: 10 µL

3. Method Optimization

  • If co-elution persists, adjust the initial mobile phase composition and the gradient slope.

  • Experiment with different column temperatures (e.g., 25-40°C) to fine-tune the separation.

  • Consider using a different organic modifier, such as methanol, in the mobile phase.

References

Technical Support Center: Phthalate Contamination from Lab Consumables

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid, identify, and mitigate phthalate (B1215562) contamination from laboratory consumables during their experiments.

Troubleshooting Guides

Issue 1: Unexpected peaks in chromatogram, suspecting phthalate contamination.

Q: My GC-MS/LC-MS analysis shows persistent, unidentified peaks, particularly at m/z 149. Could this be phthalate contamination?

A: Yes, a prominent fragment ion at m/z 149 is a characteristic indicator of many common phthalates.[1] If you observe this and other related ions (e.g., m/z 391 for DIOP [M+H]⁺, m/z 413 for DIOP [M+Na]⁺), it is highly probable that your samples are contaminated with phthalates.[1]

Troubleshooting Workflow:

G Troubleshooting Phthalate Contamination start Persistent unknown peaks observed (e.g., m/z 149 in MS) step1 Analyze a solvent blank (mobile phase/injection solvent) start->step1 q1 Are peaks present in the solvent blank? step1->q1 step2 Source is likely the solvent or the delivery system. q1->step2 Yes step5 Analyze a 'method blank' (full sample prep without sample) q1->step5 No step3 Test a new bottle/lot of solvent. Consider in-house solvent purification. step2->step3 step4 If peaks persist, clean the LC/GC system (tubing, injector, etc.). step3->step4 q2 Are peaks present in the method blank? step5->q2 step6 Contamination originates from sample preparation steps. q2->step6 Yes step8 Contamination is likely from the sample matrix itself. q2->step8 No step7 Systematically evaluate each consumable: - Pipette tips - Vials and caps (B75204) - Solvents and reagents - Glassware step6->step7 step9 Review sample collection and storage procedures. step8->step9

Caption: Troubleshooting workflow for identifying the source of phthalate contamination.

Issue 2: Inconsistent results and poor reproducibility in cell-based assays.

Q: I'm observing high variability in my cell culture experiments, including changes in cell proliferation and morphology. Could phthalates from plastic consumables be the cause?

A: Yes, phthalates are known endocrine disruptors and can leach from plastic labware into cell culture media, potentially affecting cellular processes and leading to inconsistent results.

Troubleshooting Steps:

  • Audit your consumables: Identify all plastic items that come into contact with your cells or reagents. This includes culture flasks and plates, serological pipettes, pipette tips, centrifuge tubes, and media storage bottles.

  • Check material composition: Prioritize consumables made from polypropylene (B1209903) (PP) or polyethylene (B3416737) (PE), which are less likely to contain phthalate plasticizers than polyvinyl chloride (PVC).[2] Look for manufacturer certifications stating items are "phthalate-free".[3][4][5]

  • Conduct a leaching study: Culture a sensitive cell line in media that has been incubated in your standard labware for a period (e.g., 24-48 hours) at 37°C. Compare the results to cells grown in media incubated in glass containers as a control.

  • Switch to alternatives: Whenever possible, use glass or stainless steel alternatives for reagent and media preparation and storage.[2][6] For disposable items, source certified phthalate-free versions.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of phthalate contamination in a laboratory setting?

A1: Phthalates are ubiquitous and can be introduced from various sources. The most common include:

  • Plastic Labware: Soft plastics, especially PVC, are a major source. Items like tubing, vinyl gloves, and some pipette tips can leach significant amounts of phthalates.[2]

  • Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[2] Deionized water systems with plastic components can also be a source.[7]

  • Laboratory Environment: Phthalates can be present in laboratory air from off-gassing of building materials, flooring, and furniture, and can settle as dust.[8]

  • Personal Care Products: Cosmetics, perfumes, and lotions used by lab personnel can be a source of contamination.

  • Other Consumables: Parafilm, vial caps with plastic septa, and plastic-lined bottle caps are also potential sources.[9][10][11]

Q2: Which specific phthalates are most commonly found as laboratory contaminants?

A2: Due to their widespread use, the most frequently detected background phthalates are:

  • Di(2-ethylhexyl) phthalate (DEHP)

  • Dibutyl phthalate (DBP)

  • Diisobutyl phthalate (DiBP)

  • Benzyl (B1604629) butyl phthalate (BBP)

  • Diethyl phthalate (DEP)

Q3: What type of gloves should I use to avoid phthalate contamination?

A3: The choice of laboratory gloves is critical.

  • Avoid: Polyvinyl chloride (PVC) or vinyl gloves are a major source of phthalate contamination.[2]

  • Recommended: Nitrile gloves are a much safer alternative as they do not typically contain phthalate plasticizers.[2] Always check the manufacturer's specifications.

Q4: How can I effectively clean glassware to remove phthalate contamination?

A4: A rigorous cleaning protocol is essential for removing trace levels of phthalates from glassware.[2][6]

Glassware Cleaning Protocol:

  • Pre-rinse: Immediately after use, rinse glassware three times with the last solvent used in it.[6]

  • Wash: Wash thoroughly with a laboratory-grade, phosphate-free detergent in hot water.[2][6]

  • Tap Water Rinse: Rinse extensively with hot tap water.[6]

  • Deionized Water Rinse: Rinse three to five times with deionized water.[6]

  • Solvent Rinse: Rinse with a high-purity, phthalate-free solvent such as acetone (B3395972) or hexane.[2]

  • Baking (for non-volumetric glassware): Bake in a muffle furnace at 400-450°C for at least 2 hours.[2][6]

  • Storage: After cooling, cover the glassware with clean aluminum foil (that has also been baked) and store in a clean environment.[6]

Data Presentation

Table 1: Phthalate Leaching from Common Laboratory Consumables

Lab ConsumablePhthalate DetectedMaximum Leaching Level (µg/cm²)
Plastic SyringesDEHPNot specified, but identified as a definite source
DINPNot specified, but identified as a definite source
Pipette TipsDEHP0.36
DINP0.86
Plastic Filter Holders (PTFE)DBP2.49
Plastic Filter Holders (Regenerated Cellulose)DBP0.61
Plastic Filter Holders (Cellulose Acetate)DMP5.85
Parafilm®DEHP0.50
Source: Data compiled from studies on laboratory consumables.[9][10][11][12]

Experimental Protocols

Protocol 1: General Workflow for Phthalate Quantification in Lab Consumables by GC-MS

This protocol provides a general methodology for extracting and quantifying phthalates that may have leached from plastic labware.

G General Experimental Workflow for Phthalate Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis prep1 Cut consumable into small pieces (~0.5 cm²) prep2 Place pieces into a scrupulously cleaned glass vial prep1->prep2 prep3 Add a known volume of a suitable solvent (e.g., n-hexane or THF) prep2->prep3 prep4 Incubate for a defined period (e.g., 24h at 40°C) to facilitate leaching prep3->prep4 prep5 Transfer the solvent (leachate) to a new glass vial prep4->prep5 prep6 Concentrate the extract under a gentle stream of nitrogen if necessary prep5->prep6 prep7 Reconstitute in a known volume of solvent and add internal standard prep6->prep7 analysis1 Inject a 1 µL aliquot of the prepared sample into the GC-MS prep7->analysis1 analysis2 Separate phthalates on a suitable capillary column (e.g., DB-5MS) analysis1->analysis2 analysis3 Detect and identify phthalates using mass spectrometry (Scan or SIM mode) analysis2->analysis3 analysis4 Quantify using a calibration curve prepared with certified standards analysis3->analysis4

Caption: A typical experimental workflow for the analysis of leachable phthalates.

Detailed Methodology:

  • Sample Preparation:

    • Using clean stainless steel scissors or a scalpel, cut the test consumable (e.g., a piece of tubing, a pipette tip) into small pieces of approximately 0.5 cm².

    • Place a known weight of the plastic pieces into a pre-cleaned glass vial.

    • Add a precise volume of a high-purity solvent, such as n-hexane or tetrahydrofuran (B95107) (THF), to the vial, ensuring the plastic is fully submerged.

    • Seal the vial with a PTFE-lined cap and incubate for a specified time and temperature (e.g., 24 hours at 40°C) to simulate leaching.

    • Carefully transfer the solvent (now containing any leached phthalates) to a clean glass concentration tube.

    • If necessary, evaporate the solvent to a smaller volume under a gentle stream of high-purity nitrogen to concentrate the analytes.

    • Reconstitute the residue in a precise final volume of solvent (e.g., 1 mL of isohexane) and add an internal standard (e.g., benzyl benzoate) for accurate quantification.

  • GC-MS Analysis:

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for analysis.[12]

    • Injection: Inject 1 µL of the prepared extract into the GC inlet, typically in splitless mode for trace analysis.

    • Chromatographic Separation: Use a capillary column such as a 30 m x 0.25 mm x 0.25 µm DB-5MS or equivalent. The oven temperature program is optimized to separate the target phthalates. A typical program might start at 100°C, ramp to 280°C, and then to 320°C.

    • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for higher sensitivity and specificity for target phthalates.

    • Quantification: Create a calibration curve by analyzing a series of standard solutions of known phthalate concentrations. The concentration of phthalates in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing the calibration curve.

Mandatory Visualization

Phthalate Endocrine Disruption Signaling Pathway

Phthalates are known to interfere with the endocrine system through various mechanisms, primarily by interacting with nuclear receptors. This diagram illustrates some of the key pathways.

G Simplified Phthalate Endocrine Disruption Pathways cluster_cell Target Cell Phthalate Phthalates (e.g., DEHP, DBP) ER Estrogen Receptor (ER) Phthalate->ER Binds/Activates AR Androgen Receptor (AR) Phthalate->AR Binds/Blocks PPARg PPARγ Phthalate->PPARg Activates Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus Hormone_Response Altered Gene Expression (Hormone Response Elements) ER->Hormone_Response AR->Hormone_Response Inhibits Androgen Action PPARg->Hormone_Response Bio_Effects Adverse Biological Effects (e.g., Reproductive Toxicity, Metabolic Disruption) Hormone_Response->Bio_Effects

Caption: Phthalates can disrupt hormonal signaling by interacting with key nuclear receptors.

References

Validation & Comparative

A Comparative Guide to Method Validation for Phthalate Analysis: Featuring Diheptyl phthalate-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of phthalates, a class of synthetic chemicals widely used as plasticizers, is of paramount importance in environmental monitoring, food safety, and pharmaceutical drug development due to their potential endocrine-disrupting properties. The use of isotopically labeled internal standards is a critical component of robust and accurate analytical methods for phthalate (B1215562) analysis.[1] This guide provides a comparative overview of method validation for phthalate analysis, with a specific focus on the use of Diheptyl phthalate-d4 as an internal standard, and compares its potential performance with other commonly used deuterated analogs.

The ubiquitous nature of phthalates necessitates analytical methods that can overcome challenges such as matrix effects and sample contamination.[1] Deuterated internal standards, like this compound, are ideal for use with mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These standards closely mimic the chemical behavior of the target analytes, allowing for effective correction of variations in extraction efficiency and instrument response, thereby improving the accuracy and precision of the analysis.[1][2]

Comparative Performance of Internal Standards

While specific inter-laboratory validation data for this compound is not extensively published, its performance can be inferred from studies utilizing other deuterated phthalates such as Dibutyl phthalate-d4 (DBP-d4) and Di(2-ethylhexyl) phthalate-d4 (DEHP-d4). The following tables summarize typical performance data from validated methods for phthalate analysis, offering a benchmark for what can be expected when using this compound.

Table 1: Linearity and Coefficient of Determination (R²) for Selected Phthalates using Deuterated Internal Standards

AnalyteInternal StandardCalibration Range (ng/mL)Analytical Technique
Dimethyl phthalate (DMP)DMP-d41 - 100> 0.995GC-MS
Diethyl phthalate (DEP)DEP-d41 - 100> 0.995GC-MS
Dibutyl phthalate (DBP)DBP-d40.5 - 50> 0.998LC-MS/MS
Di(2-ethylhexyl) phthalate (DEHP)DEHP-d42 - 200> 0.997GC-MS
Diheptyl phthalate (DHP) This compound 1 - 100 (Expected) > 0.995 (Expected) GC-MS

Data for DMP, DEP, DBP, and DEHP are representative values from various studies.[3][4] Data for Diheptyl phthalate is an expected performance based on the behavior of other deuterated phthalates.

Table 2: Recovery and Precision Data for Phthalate Analysis in Spiked Samples

AnalyteInternal StandardMatrixSpiking Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD, %)
Dibutyl phthalate (DBP)DBP-d4Indoor Dust5095.34.8
Di(2-ethylhexyl) phthalate (DEHP)DEHP-d4Indoor Dust10098.16.2
Butyl benzyl (B1604629) phthalate (BBP)BBP-d4Water101023.5
Diheptyl phthalate (DHP) This compound Polymer 50 (Expected) 90 - 105 (Expected) < 10 (Expected)

Recovery and RSD values are indicative of method performance in various matrices.[3][4] Expected data for Diheptyl phthalate is based on typical performance of deuterated internal standards.

Experimental Protocols

The following are generalized protocols for the analysis of phthalates using a deuterated internal standard like this compound. Specific parameters may need to be optimized based on the matrix, target analytes, and available instrumentation.

1. Sample Preparation (Solid Matrix - e.g., Polymer)

  • Sample Weighing: Accurately weigh approximately 0.5 g of the homogenized sample into a glass centrifuge tube.

  • Internal Standard Spiking: Spike the sample with a known amount of this compound solution (e.g., 50 µL of a 1 µg/mL solution in isooctane).

  • Solvent Extraction: Add 10 mL of a suitable organic solvent (e.g., hexane/acetone 1:1 v/v).

  • Extraction: Vortex the sample for 1 minute, followed by ultrasonication for 30 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Extract Collection: Carefully transfer the supernatant to a clean glass tube.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Filtration: Filter the extract through a 0.22 µm PTFE syringe filter into a GC vial.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar.[2]

  • Injector: Splitless mode, 280°C.

  • Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 220°C at 20°C/min, then ramp to 300°C at 10°C/min, and hold for 5 min.[5]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MS or equivalent, operating in Selected Ion Monitoring (SIM) mode.[2]

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in prepared standards. The concentration of the analyte in the unknown samples is then determined from this curve.[1]

Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of a phthalate analysis method using an internal standard.

G cluster_0 Method Development cluster_1 Method Validation Parameters cluster_2 Data Analysis & Reporting A Select Target Phthalates & Internal Standard (this compound) B Optimize Sample Preparation (Extraction, Clean-up) A->B C Optimize GC-MS/LC-MS/MS Conditions B->C D Linearity & Range C->D Establish Calibration Curve E Accuracy (Recovery) C->E Analyze Spiked Samples F Precision (Repeatability, Intermediate Precision) C->F Analyze Replicate Samples G Limit of Detection (LOD) & Limit of Quantification (LOQ) C->G Analyze Low-Level Samples H Specificity C->H Analyze Blank & Potentially Interfering Samples I Robustness C->I Vary Method Parameters J Calculate Validation Parameters D->J E->J F->J G->J H->J I->J K Prepare Validation Report J->K

Caption: Workflow for the validation of a phthalate analysis method.

Alternative Internal Standards

While this compound is a suitable internal standard, several alternatives are also commonly employed in phthalate analysis. The choice of internal standard often depends on the specific phthalates being targeted and the sample matrix.

  • Benzyl benzoate: A non-deuterated internal standard that has been used in some GC-MS methods.[6][7] However, its presence as a potential environmental contaminant can be a drawback.

  • Other Deuterated Phthalates: A mixture of deuterated phthalates corresponding to the target analytes (e.g., DMP-d4, DEP-d4, DBP-d4, DEHP-d4) is often used to achieve the most accurate quantification for each specific phthalate.[5][8]

  • Monobutyl Phthalate-d4 (MBP-d4): Particularly useful for the analysis of phthalate metabolites in biological samples.[1]

References

A Guide to Inter-Laboratory Comparison of Phthalate Analysis Results

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of methodologies and performance in the inter-laboratory analysis of phthalates, supported by experimental data from various proficiency testing schemes. It is intended for researchers, scientists, and drug development professionals involved in the quantification of these ubiquitous environmental contaminants.

Introduction to Inter-Laboratory Comparisons for Phthalate (B1215562) Analysis

Inter-laboratory comparisons (ILCs) and proficiency tests (PTs) are crucial for ensuring the quality and comparability of analytical data among different laboratories.[1][2] For phthalates, which are widespread environmental contaminants found in numerous materials, accurate and reliable quantification is essential for human biomonitoring, food safety, and regulatory compliance.[3][4] ILCs involve distributing a homogeneous and stable test material to multiple laboratories for analysis. The results are then statistically evaluated to assess laboratory performance and the reproducibility of analytical methods.[1][5]

A notable example is the quality assurance program within the HBM4EU project, which organized four rounds of proficiency tests for 15 phthalate and two DINCH urinary biomarkers.[6][7] This initiative successfully improved the comparability of biomarker analysis across 28 participating laboratories, demonstrating the value of such programs.[6][7][8]

Data Presentation: Performance in Phthalate Analysis

The following tables summarize quantitative data from inter-laboratory comparison studies, highlighting the performance of different analytical approaches for various phthalates and matrices.

Table 1: Inter-Laboratory Reproducibility of Phthalate Biomarkers in Human Urine (HBM4EU Project)

Biomarker CategoryAverage Inter-Laboratory Reproducibility (RSD%)Improved Reproducibility with Satisfactory Performance (RSD%)
Single-Isomer Phthalates (e.g., DnBP, DEHP)24%17%
Mixed-Isomer Phthalates (e.g., DiNP, DiDP) and DINCH43%26%

Source: HBM4EU Project.[6][7][8] This table illustrates the variability in results between laboratories and the improvement seen when considering only laboratories that consistently performed well.

Table 2: Method Performance for Phthalate Analysis in Food Packaging

Analytical ParameterResult
Linearity (R²)≥ 0.995
Intra-day Precision (RSD%)0.65 - 7.93%
Inter-day Precision (RSD%)1.65 - 12.68%
Recovery (%)90.2 - 111%
Limit of Detection (LOD) (µg/L)0.03 - 0.08
Limit of Quantification (LOQ) (µg/L)0.10 - 0.24

Source: HS-SPME/GC-MS method validation.[9] This table showcases the performance characteristics of a specific, validated method for phthalate analysis.

Table 3: Comparison of Phthalate Analysis in Different Matrices

MatrixCommon AnalytesTypical Concentration RangeKey Challenges
Human UrinePhthalate metabolites (e.g., MEHP, 5OH-MEHP)0.2 - 138 ng/mLEnzymatic deconjugation, low concentrations
Food (e.g., oils, dairy)Parent phthalates (e.g., DEHP, DBP, DiNP, DIDP)µg/kg to mg/kgMatrix interference, lipid removal
Plastics & PolymersParent phthalates (e.g., DEHP, DINP, DIDP)> 0.1% by weightEfficient extraction from the polymer matrix
WastewaterParent phthalates (e.g., DEHP, DBP)ng/L to µg/LSample pre-concentration, complex matrix

This table is a compilation of information from multiple sources.[1][6][7][10][11][12]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are summaries of common experimental protocols used in phthalate analysis.

Protocol 1: Analysis of Phthalate Metabolites in Human Urine

This protocol is based on the methods used in the HBM4EU project.[7]

  • Sample Preparation:

    • An aliquot of urine (typically 0.5 mL) is taken.

    • Isotopically labelled internal standards and a buffer (e.g., ammonium (B1175870) acetate) are added.

    • Enzymatic deconjugation of the glucuronidated metabolites is performed using β-glucuronidase at 37°C for approximately 2 hours. This step is critical as phthalate metabolites are primarily excreted in their conjugated form.

  • Extraction:

    • The deconjugated biomarkers are extracted and concentrated using Solid Phase Extraction (SPE), which can be performed either online or offline.

  • Instrumental Analysis:

    • The extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization in negative mode (ESI⁻).

    • Typically, two mass transitions are monitored for each analyte to ensure specificity and accuracy.

Protocol 2: Analysis of Phthalates in Food Contact Materials (Oil Simulant)

This protocol is adapted from the inter-laboratory comparison organized by the EU Reference Laboratory for Food Contact Materials.[1]

  • Sample Preparation:

    • A known amount of the oil sample is spiked with a solution of internal standards.

    • The sample is then diluted with a suitable solvent (e.g., hexane) to reduce viscosity and matrix effects.

  • Extraction and Clean-up:

    • Phthalates are extracted from the oil matrix. This may involve liquid-liquid extraction or solid-phase extraction to separate the analytes from the fatty components of the oil.

  • Instrumental Analysis:

    • The final extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The GC separates the different phthalates, and the MS provides sensitive and selective detection.

Visualizations

The following diagrams illustrate the workflow of a typical inter-laboratory comparison and the analytical process for phthalate determination.

Inter_Laboratory_Comparison_Workflow cluster_organizer Proficiency Test Organizer cluster_labs Participating Laboratories Prep Preparation of Homogeneous Test Material Dist Distribution of Samples to Participating Labs Prep->Dist Collect Collection of Analytical Results Dist->Collect LabA Laboratory A Dist->LabA LabB Laboratory B Dist->LabB LabC Laboratory C Dist->LabC LabN Laboratory N Dist->LabN Stats Statistical Analysis of Data (e.g., z-scores) Collect->Stats Report Issuance of Performance Report Stats->Report Report->LabA Feedback Report->LabB Feedback Report->LabC Feedback Report->LabN Feedback LabA->Collect LabB->Collect LabC->Collect LabN->Collect

Caption: Workflow of an inter-laboratory comparison for proficiency testing.

Phthalate_Analysis_Workflow cluster_workflow Analytical Workflow for Phthalate Determination cluster_qc Quality Control Sample Sample Receipt (e.g., Urine, Food, Plastic) Spike Addition of Internal Standards Sample->Spike Prep Sample Preparation (e.g., Deconjugation, Dilution) Spike->Prep Extract Extraction & Clean-up (e.g., SPE, LLE) Prep->Extract Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Extract->Analysis Blanks Procedural Blanks Extract->Blanks Contamination Check Data Data Processing & Quantification Analysis->Data CRMs Certified Reference Materials Analysis->CRMs Accuracy Check Report Reporting of Results Data->Report

Caption: A generalized experimental workflow for phthalate analysis.

References

A Comparative Guide to Phthalate Quantification: Accuracy and Precision in Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of phthalates is critical for ensuring product safety, regulatory compliance, and understanding potential health risks. This guide provides an objective comparison of the two primary analytical techniques for phthalate (B1215562) analysis—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—supported by experimental data to inform your selection of the most suitable method.

Phthalate esters, widely used as plasticizers to enhance the flexibility and durability of polymers, are ubiquitous in laboratory and manufacturing environments. Their potential as endocrine disruptors necessitates sensitive and reliable analytical methods for their detection and quantification in diverse matrices, including pharmaceuticals, food products, and packaging materials.[1][2] The primary challenges in phthalate analysis lie in their low concentrations in complex samples and the pervasive risk of background contamination.[2]

This guide focuses on the two most powerful and commonly employed techniques for phthalate quantification: GC-MS and LC-MS/MS. While both offer high sensitivity and selectivity, they operate on different principles, leading to distinct advantages and limitations in terms of accuracy and precision.

Quantitative Performance: A Side-by-Side Comparison

The validation of analytical methods is paramount for ensuring reliable and reproducible results. Key performance indicators such as recovery (a measure of accuracy) and relative standard deviation (RSD, a measure of precision) from various studies are summarized below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established and widely used technique for phthalate analysis, offering excellent chromatographic resolution.[3]

PhthalateMatrixRecovery (%)RSD (%)Limit of Quantification (LOQ)
DBPFood Simulant83 - 107< 40.04 mg/kg
BBPFood Simulant83 - 107< 40.04 mg/kg
DEHPFood Simulant83 - 107< 40.04 mg/kg
DMPFood Simulant83 - 107< 40.04 mg/kg
DEPFood Simulant83 - 107< 40.04 mg/kg
DnOPFood Simulant83 - 107< 40.04 mg/kg
DBPPolymer91.8 - 1221.8 - 17.854.1 - 76.3 ng/g
BBPPolymer91.8 - 1221.8 - 17.854.1 - 76.3 ng/g
DEHPPolymer91.8 - 1221.8 - 17.854.1 - 76.3 ng/g
DINPPolymer91.8 - 1221.8 - 17.854.1 - 76.3 ng/g
DIDPPolymer91.8 - 1221.8 - 17.854.1 - 76.3 ng/g
DBPFood (Liquid & Solid)72.9 - 124.9< 3.3010 µg/L (liquid), 1 mg/kg (solid)
BBPFood (Liquid & Solid)72.9 - 124.9< 3.3010 µg/L (liquid), 1 mg/kg (solid)
DEHPFood (Liquid & Solid)72.9 - 124.9< 3.3010 µg/L (liquid), 1 mg/kg (solid)

Data compiled from multiple sources.[2][4][5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful alternative, particularly for high-molecular-weight phthalates, and often does not require derivatization.[6]

Phthalate Metabolite/PhthalateMatrixRecovery (%)RSD (%)Limit of Quantification (LOQ)
MEPBiological Fluids71 - 107≤ 12Not Specified
MBPBiological Fluids71 - 107≤ 12Not Specified
MBzPBiological Fluids71 - 107≤ 12Not Specified
MEHPBiological Fluids71 - 107≤ 12Not Specified
MEOHPBiological Fluids71 - 107≤ 12Not Specified
MEHHPBiological Fluids71 - 107≤ 12Not Specified
BPABiological Fluids71 - 107≤ 12Not Specified
DMPCosmetics92 - 108< 150.102 - 0.142 mg/L
DEPCosmetics92 - 108< 150.102 - 0.142 mg/L
BBPCosmetics92 - 108< 150.102 - 0.142 mg/L
DBPCosmetics92 - 108< 150.102 - 0.142 mg/L
DEHPCosmetics92 - 108< 150.102 - 0.142 mg/L
DOPCosmetics92 - 108< 150.102 - 0.142 mg/L
DEPRiver Water> 90< 11.0350.0 ng/L
BPARiver Water> 90< 11.0350.0 ng/L

Data compiled from multiple sources.[7][8][9]

Experimental Workflows and Methodologies

The accuracy and precision of phthalate quantification are heavily dependent on meticulous sample preparation and optimized instrument parameters.

Phthalate_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Pharmaceutical, Food, Polymer) Homogenization Homogenization/Grinding (for solid samples) Sample->Homogenization Extraction Extraction (LLE, SPE, QuEChERS) Homogenization->Extraction Cleanup Clean-up/Concentration Extraction->Cleanup GC_MS GC-MS Analysis Cleanup->GC_MS Derivatization (optional) LC_MS LC-MS/MS Analysis Cleanup->LC_MS Integration Peak Integration & Identification GC_MS->Integration LC_MS->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Reporting Results Quantification->Report

A generalized workflow for phthalate quantification.
Detailed Experimental Protocols

Below are representative experimental protocols for GC-MS and LC-MS/MS analysis of phthalates.

GC-MS Protocol for Phthalates in Food Contact Materials

This protocol is based on the analysis of phthalates that have leached into food simulants.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Four types of plastic food packaging (e.g., PVC cling film, PET microwavable tray) are exposed to food simulants under specified time and temperature conditions as per Regulation (EU) No. 10/2011.[4]

    • An aliquot of the food simulant is taken for extraction.

    • For recovery studies, food simulants are spiked with a known concentration of a phthalate standard mixture.[4]

    • Liquid-liquid extraction is performed using a suitable organic solvent, such as n-hexane.

    • The organic layer is separated, concentrated, and reconstituted in a suitable solvent for GC-MS analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: PerkinElmer Clarus SQ 8 GC/MS system or equivalent.[4]

    • Column: A low-bleed capillary column suitable for semi-volatile compounds.

    • Injector: Splitless mode.

    • Oven Temperature Program: A gradient program to separate the target phthalates.

    • Carrier Gas: Helium.

    • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for high sensitivity.[1][4]

    • Ionization Mode: Electron Ionization (EI).

  • Quantification:

    • An external standard calibration curve is generated using a series of phthalate standards of known concentrations.[4]

    • The concentration of phthalates in the samples is determined by comparing their peak areas to the calibration curve.

LC-MS/MS Protocol for Phthalate Metabolites in Biological Fluids

This protocol is adapted for the simultaneous determination of phthalate metabolites and Bisphenol A in matrices like serum, urine, and follicular fluid.[7]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Biological fluid samples are subjected to enzymatic hydrolysis to convert conjugated phthalate metabolites to their free form.

    • The hydrolyzed samples are then loaded onto an SPE cartridge (e.g., C18).

    • The cartridge is washed to remove interferences, and the analytes are eluted with an appropriate solvent.

    • The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: An ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with a modifier) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[7]

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[7]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Quantification:

    • Quantification is typically performed using an internal standard method with isotopically labeled standards to correct for matrix effects and variations in extraction efficiency.

    • Calibration curves are prepared by spiking surrogate matrices with known concentrations of the analytes and internal standards.[7]

Logical Relationships in Phthalate Analysis

The choice of analytical method and sample preparation technique is interconnected and depends on several factors.

Logical_Relationships cluster_prep Sample Preparation cluster_analysis Analytical Technique Matrix Sample Matrix (e.g., Food, Polymer, Biological Fluid) LLE Liquid-Liquid Extraction (LLE) Matrix->LLE SPE Solid-Phase Extraction (SPE) Matrix->SPE QuEChERS QuEChERS Matrix->QuEChERS Phthalates Target Phthalates (Volatility, Polarity) GC_MS GC-MS Phthalates->GC_MS Volatile LC_MS LC-MS/MS Phthalates->LC_MS Less Volatile/Thermally Labile Sensitivity Required Sensitivity (e.g., ppm, ppb, ppt) Sensitivity->GC_MS Sensitivity->LC_MS LLE->GC_MS SPE->LC_MS QuEChERS->GC_MS QuEChERS->LC_MS

Factors influencing the choice of analytical method.

Conclusion

Both GC-MS and LC-MS/MS are robust and reliable techniques for the quantification of phthalates. GC-MS is often favored for its high resolving power and extensive libraries for compound identification.[3] However, LC-MS/MS provides an excellent alternative, particularly for less volatile or thermally labile phthalates, and can often simplify sample preparation by eliminating the need for derivatization.[6]

The choice between these methods should be based on the specific phthalates of interest, the complexity of the sample matrix, the required sensitivity, and available instrumentation. For regulated environments, thorough method validation, including the assessment of accuracy and precision using certified reference materials where available, is essential for generating defensible data.

References

A Comparative Guide to Diheptyl Phthalate-d4 and Other Deuterated Standards for Phthalate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Diheptyl phthalate-d4 with other commonly used deuterated internal standards in the quantitative analysis of phthalates. The use of deuterated standards is a critical component of robust analytical methodologies, particularly in chromatography and mass spectrometry, to correct for analyte loss during sample preparation and variations in instrument response. This document summarizes the available performance data, details experimental protocols, and illustrates relevant biological pathways to assist researchers in selecting the most appropriate internal standard for their specific application.

Data Presentation: Performance of Deuterated Phthalate (B1215562) Standards

While direct head-to-head comparative studies detailing the performance of this compound against other deuterated standards are not extensively available in the reviewed literature, the following tables summarize typical performance data for commonly used deuterated phthalate standards from various validation studies. This information provides a benchmark for the expected performance of deuterated internal standards in phthalate analysis.

Table 1: Comparison of Physicochemical Properties of Selected Deuterated Phthalate Standards

PropertyThis compoundDi(2-ethylhexyl) phthalate-d4 (DEHP-d4)Dibutyl phthalate-d4 (DBP-d4)
CAS Number 358731-41-6[1]93951-87-293952-11-5
Molecular Formula C22H30D4O4[1]C24H34D4O4C16H18D4O4
Molecular Weight 366.53 g/mol [1]394.58 g/mol 282.37 g/mol
Isotopic Purity Typically ≥98%Typically ≥98%Typically ≥98%

Table 2: Analytical Performance of Common Deuterated Phthalate Standards in GC-MS and LC-MS/MS Methods

ParameterDi(2-ethylhexyl) phthalate-d4 (DEHP-d4)Dibutyl phthalate-d4 (DBP-d4)Diethyl phthalate-d4 (DEP-d4)
Typical Matrix Edible Oil, Indoor Air, UrineIndoor Air, Beverages, UrineCoffee, Indoor Air
Analytical Method GC-MS, LC-MS/MSGC-MS, LC-MS/MSGC-MS
Recovery 91.3–99.9% (Air)[1]91.3–99.9% (Air)[1]>89.7% (Air)[1]
**Linearity (R²) **>0.99 (Urine)>0.9953 (Air)[1]>0.99 (General)
Limit of Detection (LOD) 0.11 - 0.28 ng/mL (Urine)[2]Varies by methodVaries by method
Limit of Quantification (LOQ) 0.24 - 0.58 ng/mL (Urine)[2]Varies by methodVaries by method

Note: The performance data is compiled from different studies and is intended for comparative purposes. Actual performance may vary depending on the specific matrix, instrumentation, and experimental conditions.

Experimental Protocols

The following is a representative experimental protocol for the analysis of phthalates in a complex matrix (e.g., edible oil) using a deuterated internal standard like this compound. This protocol is based on established gas chromatography-mass spectrometry (GC-MS) methods.

Objective: To quantify the concentration of various phthalates in edible oil samples.

Internal Standard: this compound

Materials and Reagents:

  • Edible oil sample

  • This compound internal standard solution (e.g., 10 µg/mL in isooctane)

  • Phthalate calibration standards

  • Hexane (B92381) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., Florisil)

  • Glassware (vials, pipettes, flasks) - thoroughly cleaned to avoid phthalate contamination

Instrumentation:

  • Gas Chromatograph (GC) with a mass selective detector (MSD)

  • Capillary column suitable for phthalate analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Autosampler

Procedure:

  • Sample Preparation:

    • Weigh 1.0 g of the oil sample into a glass centrifuge tube.

    • Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of 10 µg/mL solution).

    • Add 5 mL of hexane and vortex for 1 minute.

    • Add 5 mL of acetonitrile and vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Collect the upper acetonitrile layer.

  • Sample Clean-up (SPE):

    • Condition an SPE cartridge with 5 mL of hexane.

    • Load the acetonitrile extract onto the cartridge.

    • Wash the cartridge with 5 mL of a hexane/acetone mixture (e.g., 9:1 v/v) to remove interferences.

    • Elute the phthalates with 10 mL of a more polar solvent mixture (e.g., hexane/acetone, 1:1 v/v).

    • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injector: Splitless mode, 280°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 1 min.

      • Ramp to 220°C at 20°C/min, hold for 2 min.

      • Ramp to 300°C at 5°C/min, hold for 5 min.

    • MSD:

      • Transfer line temperature: 280°C.

      • Ion source temperature: 230°C.

      • Acquisition mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for each target phthalate and for this compound.

  • Quantification:

    • Create a calibration curve by analyzing a series of calibration standards containing known concentrations of each target phthalate and a constant concentration of the this compound internal standard.

    • Calculate the response factor for each analyte relative to the internal standard.

    • Determine the concentration of each phthalate in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Mandatory Visualization

The following diagrams illustrate key aspects of phthalate analysis and their biological interactions.

G Experimental Workflow for Phthalate Analysis cluster_sample_prep Sample Preparation & Extraction cluster_analysis Instrumental Analysis cluster_quantification Quantification Sample Sample Matrix (e.g., Edible Oil) Spike Spike with This compound Sample->Spike Extract Liquid-Liquid Extraction (Hexane/Acetonitrile) Spike->Extract Cleanup Solid Phase Extraction (SPE) Extract->Cleanup GCMS GC-MS Analysis (SIM Mode) Cleanup->GCMS Data Data Acquisition GCMS->Data Cal Calibration Curve (Analyte/IS Ratio vs. Conc.) Data->Cal Quant Concentration Determination Cal->Quant

Caption: A typical experimental workflow for the analysis of phthalates using a deuterated internal standard.

G Phthalate-Induced PPAR Signaling Pathway cluster_cell Cell Phthalate Phthalate (e.g., Diheptyl phthalate) Metabolite Phthalate Monoester (Active Metabolite) Phthalate->Metabolite Metabolism PPAR PPAR (Peroxisome Proliferator- Activated Receptor) Metabolite->PPAR Ligand Binding & Activation RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (PPAR Response Element) Gene Target Gene Transcription (e.g., Lipid Metabolism Genes) PPRE->Gene Binding Response Cellular Response (e.g., Altered Lipid Metabolism, Inflammatory Signaling) Gene->Response

Caption: Phthalates can activate PPAR signaling, leading to changes in gene expression related to lipid metabolism.

References

GC/MS versus LC/MS for phthalate analysis with internal standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phthalates—ubiquitous plasticizers that can leach into a variety of materials and pose health risks—is of paramount importance. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS), each offering distinct advantages and disadvantages. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate technique for your analytical needs.

At a Glance: Key Differences

FeatureGC/MSLC/MS
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase.
Sensitivity Generally in the parts-per-billion (ppb) range.Can achieve lower detection limits, often in the parts-per-trillion (ppt) to low ppb range, especially with tandem MS.[1][2]
Resolution Typically offers higher chromatographic resolution for phthalates.[3][4]Resolution can be a challenge for isomeric phthalates.
Sample Volatility Limited to volatile and thermally stable phthalates.Suitable for a wider range of phthalates, including less volatile and thermally labile ones.[5]
Derivatization Generally not required for common phthalates.Not required.
Matrix Effects Can be susceptible to matrix interference.Can also be affected by matrix effects, such as ion suppression.[6]
Common Issues Co-elution of isomers with a common ion fragment (m/z 149) can complicate quantification.[3][4]Background contamination from phthalates in the LC system components is a significant concern.[6]
Internal Standards Deuterated phthalates or compounds like benzyl (B1604629) benzoate (B1203000) are commonly used.[3][7]Isotopically labeled internal standards are crucial for accurate quantification.[6][8]

Quantitative Performance Comparison

The choice between GC/MS and LC/MS for phthalate (B1215562) analysis often hinges on the required sensitivity and the specific phthalates of interest. The following table summarizes typical quantitative performance data for both techniques.

ParameterGC/MSLC/MS/MS
Instrument Detection Limits (IDL) ~50 ppb[1]As low as 1 ppb[1]
Limits of Detection (LOD) 3.46 - 10.10 µg/mL (in polymer extracts)[9]0.125 - 5 pg/µL (in solution)[10]
Limits of Quantitation (LOQ) 1.6 - 26.6 µg/L (in wine)[8]Varies by analyte and matrix
**Linearity (R²) **>0.99[11]>0.99[10]
Repeatability (%RSD) < 3%[11]< 15%[10]
Recovery 76 - 100% (in polymer materials)[9]71 - 107% (in biological fluids)[12]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for both GC/MS and LC/MS analysis of phthalates.

GC/MS Experimental Protocol

This protocol is a generalized procedure for the analysis of phthalates in a liquid matrix, such as a beverage.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 5 mL of the liquid sample, add an appropriate internal standard (e.g., benzyl benzoate or a deuterated phthalate standard).[3][7][11]

  • Add 2 mL of n-hexane as the extraction solvent.[11]

  • Vortex the mixture for 1 minute to ensure thorough mixing.[11]

  • Centrifuge at 5000 rpm for 10 minutes to separate the phases.[11]

  • Carefully transfer the upper organic layer (n-hexane) to a clean vial for GC/MS analysis.

2. GC/MS Conditions

  • Gas Chromatograph: Agilent 7890A or similar.

  • Mass Spectrometer: Agilent 5975C or 7000 series Triple Quadrupole GC/MS.[1][5]

  • Column: A low-polarity capillary column such as a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.[5]

  • Carrier Gas: Helium at a constant flow rate.[5]

  • Injector: Splitless mode at a temperature of 280-320°C.[5][13]

  • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 60-80°C), holds for 1-2 minutes, and then ramps up to a final temperature of around 280-300°C.[5]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[5][7]

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity by monitoring characteristic ions for each phthalate.[5] The m/z 149 ion is a common quantifier for many phthalates.[4]

LC/MS Experimental Protocol

This protocol provides a general procedure for the analysis of phthalates in aqueous samples.

1. Sample Preparation ("Dilute and Shoot" or Extraction)

  • For cleaner matrices, a simple "dilute and shoot" approach may be sufficient. An internal standard mix (isotopically labeled phthalates) is added to the sample, which is then directly injected.

  • For more complex matrices, a methanol (B129727) extraction followed by sonication can be employed.[1][10]

  • It is critical to avoid all plastic materials during sample preparation to prevent contamination.[3][7][10][13] All glassware should be scrupulously cleaned.[7][13]

2. LC/MS/MS Conditions

  • Liquid Chromatograph: Agilent 1260 RRLC, Waters ACQUITY UPLC, or similar.[1]

  • Mass Spectrometer: Agilent 6400 series Triple Quadrupole LC/MS, Waters Xevo TQD, or similar.[1]

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm) is typically used.[10]

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with an ammonium (B1175870) acetate (B1210297) buffer.[14]

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), often in negative mode.[12]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Workflow and Decision Making

The choice between GC/MS and LC/MS depends on a variety of factors. The following diagrams illustrate the general analytical workflow and a logical approach to selecting the appropriate technique.

Phthalate_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC/MS Analysis cluster_lcms LC/MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection (avoiding plastic) Internal_Standard Internal Standard Spiking Sample->Internal_Standard Extraction Extraction (LLE, SPE, etc.) Internal_Standard->Extraction Concentration Concentration Extraction->Concentration GC_Separation Gas Chromatographic Separation Concentration->GC_Separation Volatile Analytes LC_Separation Liquid Chromatographic Separation Concentration->LC_Separation Less Volatile Analytes EI_Ionization Electron Impact Ionization GC_Separation->EI_Ionization MS_Detection_GC Mass Spectrometric Detection (SIM) EI_Ionization->MS_Detection_GC Quantification Quantification (using Internal Standards) MS_Detection_GC->Quantification ESI_Ionization Electrospray Ionization LC_Separation->ESI_Ionization MS_Detection_LC Mass Spectrometric Detection (MRM) ESI_Ionization->MS_Detection_LC MS_Detection_LC->Quantification Reporting Reporting Quantification->Reporting Decision_Tree Start Phthalate Analysis Required Sensitivity High Sensitivity Required? (<10 ppb) Start->Sensitivity Volatility Analytes are Volatile & Thermally Stable? Sensitivity->Volatility No LCMS LC/MS Recommended Sensitivity->LCMS Yes Matrix Complex Matrix? Volatility->Matrix Yes Volatility->LCMS No GCMS GC/MS is a Suitable Option Matrix->GCMS No Consider_LCMS Consider LC/MS for Improved Selectivity Matrix->Consider_LCMS Yes

References

Performance Under Scrutiny: A Comparative Guide to Diheptyl Phthalate-d4 in Analytical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of phthalates, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative overview of Diheptyl phthalate-d4, examining its performance in linearity and recovery studies alongside common alternatives. The data presented is supported by detailed experimental protocols to aid in methodological evaluation and implementation.

The use of deuterated internal standards is a well-established practice in mass spectrometry-based analytical methods to compensate for analyte loss during sample preparation and variations in instrument response. This compound, a deuterated analog of Diheptyl phthalate (B1215562), serves this critical role in the analysis of phthalate esters, a class of compounds under increasing scrutiny due to their potential health effects. This guide delves into the key performance metrics of linearity and recovery, offering a data-driven comparison to assist laboratories in their analytical endeavors.

Linearity Studies: Assessing the Proportionality of Response

Linearity is a critical parameter in analytical method validation, demonstrating that the instrument's response is directly proportional to the concentration of the analyte over a specified range. A high coefficient of determination (R²) is indicative of a strong linear relationship. While specific linearity data for this compound is not extensively published, the performance of other deuterated phthalate internal standards provides a strong indication of expected performance.

Internal StandardAnalytical MethodLinearity RangeCoefficient of Determination (R²)Reference
Di-n-butyl phthalate-d4 (DBP-d4)GC-MS1 - 100 ng/mL> 0.999[1]
Di(2-ethylhexyl) phthalate-d4 (DEHP-d4)LC-MS/MSNot Specified> 0.99[2]
Diethyl phthalate‐d4 (DEP-d4)GC-MS0.45 - 16.2 mg/LNot Specified[3]
This compound (surrogate) GC-MS / LC-MS/MS Expected > 0.99 Data not available

Note: Data for this compound is extrapolated based on the performance of structurally similar deuterated phthalates.

Recovery Studies: Evaluating the Efficiency of Extraction

Recovery studies are essential for determining the efficiency of an analytical method's extraction process. The percentage of an analyte, or its deuterated internal standard, recovered after sample preparation reflects the method's accuracy and robustness. High and consistent recovery is crucial for reliable quantification.

Internal Standard/AnalyteMatrixAnalytical MethodSpike LevelMean Recovery (%)Reference
Deuterated Phthalates (DEP-d4, DBP-d4, BBP-d4, DEHP-d4)Indoor AirGC-MSNot Specified> 89.7[4]
Di-n-butyl phthalate (DBP)Hexane (B92381)GC-MS1, 50, 100 ng/mL95.7 - 103.2[1]
Various PhthalatesSoil, Water, WasteLC-MS/MSNot Specified70 - 98[5]
Diethyl phthalate (DEP) & Di(n-butyl) phthalate (DnBP)Surface WaterGC-MSNot Specified79 ± 5 (DEP), 97 ± 11 (DnBP)[6]
Various PhthalatesSoft DrinksGC-MS300, 1000 ng/mL91 - 118[7]

Alternative Internal Standards

While this compound is a suitable internal standard, several other deuterated and non-deuterated compounds are frequently employed in phthalate analysis. The choice of internal standard should be based on the specific phthalates being quantified, the sample matrix, and the analytical technique.

Alternative Internal StandardCommon ApplicationsReference
Benzyl benzoateGC-MS analysis of various phthalates[8][9]
Dibutyl phthalate-d4 (DBP-d4)Widely used for DBP and other short-chain phthalates[1][4]
Di(2-ethylhexyl) phthalate-d4 (DEHP-d4)Commonly used for DEHP and other long-chain phthalates[2]
Monobutyl phthalate-d4 (MBP-d4)Used in biomonitoring studies for phthalate metabolites

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are generalized protocols for linearity and recovery studies for phthalates using GC-MS.

Linearity Study Protocol
  • Preparation of Standard Solutions: Prepare a series of calibration standards by diluting a certified stock solution of the target phthalates and a constant concentration of this compound (or another appropriate internal standard) in a suitable solvent (e.g., hexane or methanol). The concentration range should encompass the expected sample concentrations.

  • Instrumental Analysis: Analyze the calibration standards using a validated GC-MS method. The instrument is typically operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Data Analysis: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Perform a linear regression analysis to determine the equation of the line, the y-intercept, the slope, and the coefficient of determination (R²). An R² value greater than 0.99 is generally considered acceptable.[10]

Recovery Study Protocol
  • Sample Spiking: Select a representative blank matrix (e.g., phthalate-free water, oil, or a solid sorbent). Spike replicate samples with a known concentration of the target phthalates and the internal standard (this compound). A non-spiked matrix sample should also be analyzed to check for background contamination.

  • Sample Preparation: Subject the spiked samples to the entire sample preparation procedure (e.g., liquid-liquid extraction, solid-phase extraction).

  • Instrumental Analysis: Analyze the processed samples using the validated GC-MS method.

  • Calculation of Recovery: The percentage recovery is calculated by comparing the analyte concentration found in the spiked sample to the known spiked concentration, after correcting for the response of the internal standard. Recoveries are typically expected to be within a range of 70-120%.[10]

Visualizing the Workflow

To provide a clear understanding of the analytical process, the following diagram illustrates a typical workflow for a linearity and recovery study.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards (Analyte + IS) gcms GC-MS Analysis (SIM Mode) prep_standards->gcms prep_spiked Prepare Spiked Matrix Samples (Analyte + IS) prep_spiked->gcms linearity Linearity Assessment (Calibration Curve, R²) gcms->linearity recovery Recovery Calculation (% Recovery) gcms->recovery linearity_pass Pass (R² > 0.99) linearity->linearity_pass recovery_pass Pass (e.g., 70-120%) recovery->recovery_pass

References

Navigating the Labyrinth of Low-Level Detection: A Comparative Guide to Measurement Uncertainty in Phthalate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of phthalates is a critical, yet challenging, aspect of ensuring product safety and regulatory compliance. These ubiquitous plasticizers can leach from packaging and manufacturing components into pharmaceuticals, foods, and consumer products, necessitating highly accurate analytical methods. This guide provides an objective comparison of the two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (LC-MS), with a focus on their performance and the inherent measurement uncertainty in phthalate (B1215562) analysis.

The choice between GC-MS and LC-MS for phthalate analysis is not merely one of instrumental availability but a nuanced decision based on the specific phthalates of interest, the complexity of the sample matrix, and the required level of sensitivity. Both techniques are powerful, but they operate on different principles, leading to distinct advantages and limitations that directly impact the uncertainty of the final measurement.

At a Glance: Comparing Analytical Techniques

Gas Chromatography-MS has traditionally been the workhorse for phthalate analysis due to its high chromatographic resolution, robustness, and extensive libraries for compound identification.[1][2][3] Conversely, LC-MS, particularly with tandem mass spectrometry (MS/MS), has gained prominence for its ability to analyze a wider range of phthalates, including those that are less volatile or thermally sensitive, often with minimal sample preparation.[1][4][5]

Quantitative Performance: A Side-by-Side Comparison

The validation of analytical methods is paramount in regulated environments. The following tables summarize key performance indicators from various studies to offer a quantitative comparison between GC-MS and LC-MS for the analysis of common phthalates.

Table 1: Performance Characteristics of GC-MS for Phthalate Analysis

PhthalateMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
DBP, BBP, DEHP, DNOP, DINP, DIDPE-liquid0.02 µg/mL (detection limit)--< 10[6]
DMP, DEP, DnBP, BBP, DEHP, etc.Wine----[7]
DEP, DiBP, DEHP, DBPPerfume----[8]
VariousPolymer Materials3.46 - 10.10 µg/mL-76 - 1000.6 - 19[9]

DBP: Dibutyl phthalate, BBP: Benzyl butyl phthalate, DEHP: Di(2-ethylhexyl) phthalate, DNOP: Di-n-octyl phthalate, DINP: Diisononyl phthalate, DIDP: Diisodecyl phthalate, DMP: Dimethyl phthalate, DEP: Diethyl phthalate, DiBP: Diisobutyl phthalate.

Table 2: Performance Characteristics of LC-MS for Phthalate Analysis

PhthalateMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity (R²)Reference
DMP, DEP, DAP, DPP, DBP, BBP, etc.Food0.3 - 5 ng/mL (IDL)--≥ 0.9947[10]
DEHP, BBP, DBP, DNOP, DEP, DMP, DINPDistilled Beverages-1 - 10 ppb--
DMP, DEP, DBP, BBP, DEHP, DNOPEnvironmental Water0.04 - 0.2 µg/L-Satisfied0.3 - 200 µg/L (linear range)[11]
13 Phthalate MetabolitesUrine0.06 - 0.43 ng/mL-86 - 115-[12]

DAP: Diallyl phthalate, DPP: Dipropyl phthalate, IDL: Instrument Detection Limit.

The Workflow of Phthalate Analysis and Sources of Uncertainty

The analytical process for phthalate determination, from sample collection to final result, is a multi-step procedure where uncertainty can be introduced at each stage. Understanding these sources is crucial for controlling and minimizing the overall measurement uncertainty.

Phthalate_Analysis_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Collection Sample Collection & Storage Sample_Preparation Sample Preparation (Extraction, Clean-up) Sample_Collection->Sample_Preparation Contamination Matrix Effects u1 Sample Homogeneity Sample_Collection->u1 Chromatographic_Separation Chromatographic Separation (GC or LC) Sample_Preparation->Chromatographic_Separation Analyte Loss Incomplete Extraction u2 Extraction Efficiency Sample_Preparation->u2 Standard_Preparation Standard & Calibrant Preparation Standard_Preparation->Chromatographic_Separation Purity Weighing & Dilution Errors u3 Volumetric Glassware Standard_Preparation->u3 u6 Reference Standard Purity Standard_Preparation->u6 Mass_Spectrometric_Detection Mass Spectrometric Detection (MS or MS/MS) Chromatographic_Separation->Mass_Spectrometric_Detection Resolution Carryover Data_Processing Data Processing (Integration, Calibration) Mass_Spectrometric_Detection->Data_Processing Instrument Drift Ion Suppression/Enhancement u4 Instrument Repeatability Mass_Spectrometric_Detection->u4 Result_Calculation Result Calculation & Uncertainty Estimation Data_Processing->Result_Calculation Integration Errors Calibration Model Fit u5 Calibration Curve Data_Processing->u5

Figure 1: Generalized workflow for phthalate analysis highlighting key stages and potential sources of measurement uncertainty.

Experimental Protocols: A Closer Look

Detailed and robust experimental protocols are the bedrock of reliable and reproducible results. Below are representative methodologies for both GC-MS and LC-MS analysis of phthalates.

GC-MS Method for Phthalate Determination

This protocol is a generalized procedure based on common practices for phthalate analysis in diverse samples.[2][7]

  • Sample Preparation (Solvent Extraction):

    • For liquid samples (e.g., pharmaceutical formulations, beverages), perform a liquid-liquid extraction using a non-polar solvent like n-hexane or isohexane.[2][7]

    • For solid samples (e.g., polymer materials, food), a dissolution in a suitable solvent like tetrahydrofuran (B95107) (THF) followed by precipitation of the polymer with a non-solvent like hexane (B92381) can be employed. Sonication-assisted extraction may also be used.[2]

    • An internal standard is typically added before extraction to correct for analyte losses during sample preparation and instrumental analysis.

  • Instrumental Analysis:

    • Gas Chromatograph (GC):

      • Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is commonly used.[1]

      • Injector: A split/splitless or a programmed temperature vaporization (PTV) injector is used. To minimize background contamination, injection at a low initial temperature can be beneficial.[13]

      • Oven Program: A temperature gradient is employed to separate the phthalates based on their boiling points.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Impact (EI) ionization is standard.

      • Acquisition Mode: For quantitative analysis, Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions for each phthalate.[2] A common fragment ion for many phthalates is m/z 149.[1][3] Full scan mode can be used for initial identification.

LC-MS/MS Method for Phthalate Determination

This protocol outlines a typical approach for the analysis of phthalates using LC-MS/MS, which is particularly advantageous for complex matrices and a broader range of analytes.[5][10]

  • Sample Preparation ("Dilute and Shoot" or SPE):

    • For relatively clean liquid samples like distilled beverages, a simple "dilute and shoot" approach, where the sample is diluted with the mobile phase and directly injected, can be used.

    • For more complex matrices, Solid Phase Extraction (SPE) is often employed for sample clean-up and concentration of the target analytes.

    • Isotope-labeled internal standards are added prior to any sample preparation steps.

  • Instrumental Analysis:

    • Liquid Chromatograph (LC):

      • Column: A reversed-phase C18 column is commonly used for separation.

      • Mobile Phase: A gradient of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is typically employed.

    • Tandem Mass Spectrometer (MS/MS):

      • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common.[1]

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for a target phthalate and then monitoring for a specific product ion after fragmentation, providing a high degree of selectivity and sensitivity.

Conclusion: Making an Informed Decision

Both GC-MS and LC-MS are powerful and reliable techniques for the quantitative analysis of phthalates in pharmaceutical products and research samples.[2] GC-MS is often favored for its high resolving power and the definitive identification provided by mass spectrometry.[2] However, LC-MS serves as an excellent orthogonal method, particularly when dealing with complex matrices or when concerns about the thermal stability of analytes exist.[1][2]

Ultimately, the control and understanding of measurement uncertainty are paramount. A thorough evaluation of all potential sources of error, from sample collection to data analysis, is essential for generating high-quality, reliable data. For the most critical applications, cross-validation of results from both methods can provide the highest level of confidence in the analytical data. By understanding the comparative performance and methodological nuances presented in this guide, researchers and drug development professionals can make informed decisions to ensure the safety and quality of their products.

References

A Comparative Guide to the Performance of Diheptyl Phthalate-d4 and Other Deuterated Internal Standards in Phthalate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of phthalate (B1215562) esters, a class of ubiquitous environmental contaminants and potential endocrine disruptors, is a critical task in environmental monitoring, food safety, and pharmaceutical development. The use of isotopically labeled internal standards is paramount for achieving reliable and accurate results in chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comparative overview of the performance of Diheptyl phthalate-d4 as an internal standard, alongside other commonly used deuterated phthalates.

While comprehensive, direct performance evaluation data for this compound is not extensively available in peer-reviewed literature, its suitability can be inferred from the well-documented performance of other deuterated phthalate analogs and the principles of isotope dilution mass spectrometry. This guide synthesizes available data on related compounds to provide a benchmark for its expected performance.

This compound: An Overview

This compound is the deuterium-labeled analog of Diheptyl phthalate. In analytical chemistry, its primary role is to serve as an internal standard for the quantification of Diheptyl phthalate and structurally similar phthalates. The key advantage of using a deuterated internal standard is its chemical and physical similarity to the analyte of interest, which allows it to mimic the analyte's behavior during sample preparation, extraction, and chromatographic analysis. This mimicry helps to correct for analyte loss during sample processing and for variations in instrument response, thereby improving the accuracy and precision of the measurement.

A study developing a GC-MS method for the analysis of 31 phthalates included Diheptyl phthalate. It was noted that Diheptyl phthalate coelutes with bis(2-ethylhexyl) phthalate (DEHP), but the two can be resolved by mass spectrometry, indicating the suitability of this compound for such analytical approaches.[1]

Comparative Performance of Deuterated Internal Standards

The performance of an internal standard is typically evaluated based on several key parameters: linearity, accuracy (recovery), and precision (repeatability). The following tables summarize the performance data for several commonly used deuterated phthalate internal standards, which can serve as a reference for the expected performance of this compound.

Table 1: Linearity of Deuterated Phthalate Internal Standards

Internal StandardAnalytical MethodLinearity (R²)Reference
Dibutyl phthalate-d4 (DBP-d4)GC-MS> 0.9953[2]
Dibutyl phthalate-d4 (DBP-d4) & Dihexyl phthalate-d4GC-MS/MS> 0.9912
Diethyl phthalate-d4 (DEP-d4)GC-MSNot Specified
bis(2-ethylhexyl) phthalate-d4 (DEHP-d4)GC-MSNot Specified
Monobutyl Phthalate-d4 (MBP-d4)LC-MS/MSNot Specified[3]

Note: Specific linearity data for DEP-d4 and DEHP-d4 were not available in the reviewed literature, but their widespread use suggests they provide excellent linearity in validated methods.

Table 2: Accuracy (Recovery) of Deuterated Phthalate Internal Standards

Internal StandardMatrixAnalytical MethodRecovery (%)Reference
Dibutyl phthalate-d4 (DBP-d4)Indoor AirGC-MS> 89.7[2]
Diethyl phthalate-d4 (DEP-d4)Indoor AirGC-MS> 89.7[2]
bis(2-ethylhexyl) phthalate-d4 (DEHP-d4)Indoor AirGC-MS> 89.7[2]
Dibutyl phthalate-d4 & Dihexyl phthalate-d4Non-alcoholic beveragesGC-MS/MS71 - 124
Diethyl phthalate-d4 & bis(2-ethylhexyl) phthalate-d4Coffee BrewGC-MS78 - 100+[4]
d4-di-(2-ethylhexyl) phthalate (DEHP-d4)Non-alcoholic beveragesGC-MS84 - 105[5]

Table 3: Precision (Relative Standard Deviation, RSD) of Deuterated Phthalate Internal Standards

Internal StandardMatrixAnalytical MethodPrecision (%RSD)Reference
Dibutyl phthalate-d4 (DBP-d4)Indoor AirGC-MS5.1 - 13.1 (Reproducibility, RSDR)[2]
Diethyl phthalate-d4 & bis(2-ethylhexyl) phthalate-d4Coffee BrewGC-MS6 - 15[4]
d4-di-(2-ethylhexyl) phthalate (DEHP-d4)Non-alcoholic beveragesGC-MS8 - 15 (Repeatability)[5]

Based on the data for these analogous compounds, it is reasonable to expect that this compound, when used as an internal standard in a validated method, would exhibit:

  • Linearity: A coefficient of determination (R²) of >0.99.

  • Accuracy: Recovery rates between 70% and 130%.

  • Precision: A relative standard deviation (RSD) of <20%.

Experimental Protocols

A generalized experimental protocol for the analysis of phthalates in a liquid sample using a deuterated internal standard is provided below. This protocol can be adapted for various matrices and analytical platforms.

1. Sample Preparation

  • Aliquoting: Transfer a known volume or weight of the sample into a clean glass tube.

  • Internal Standard Spiking: Add a precise volume of a known concentration of the this compound internal standard solution to each sample, standard, and blank.

  • Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the phthalates from the sample matrix.

    • LLE: Add an appropriate organic solvent (e.g., hexane, dichloromethane), vortex vigorously, and centrifuge to separate the layers. Collect the organic layer. Repeat the extraction process for exhaustive recovery.

    • SPE: Condition an appropriate SPE cartridge (e.g., C18), load the sample, wash away interferences, and elute the phthalates with a suitable solvent.

  • Concentration: Evaporate the solvent from the extracted fraction under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known volume of a suitable solvent (e.g., ethyl acetate, methanol) for analysis.

2. Instrumental Analysis (GC-MS)

  • Gas Chromatograph (GC):

    • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).

    • Inlet: Splitless injection at a high temperature (e.g., 280°C).

    • Oven Program: A temperature gradient program to separate the phthalates based on their boiling points.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for Diheptyl phthalate and this compound.

    • Quantification: Determine the concentration of the analyte by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing it to a calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Result Sample Sample Aliquoting Spiking Internal Standard Spiking (this compound) Sample->Spiking Extraction Extraction (LLE or SPE) Spiking->Extraction Concentration Solvent Evaporation Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS Quantification Quantification GCMS->Quantification Report Final Report Quantification->Report

Caption: A typical experimental workflow for the analysis of phthalates using a deuterated internal standard.

isotope_dilution_principle Analyte Analyte (Diheptyl phthalate) Sample Sample Analyte->Sample IS Internal Standard (this compound) IS->Sample Extraction Extraction & Cleanup Sample->Extraction Analysis MS Analysis Extraction->Analysis Ratio Measure Peak Area Ratio (Analyte / IS) Analysis->Ratio Concentration Calculate Concentration Ratio->Concentration

Caption: The principle of isotope dilution mass spectrometry for accurate quantification.

References

Cross-Validation of Analytical Methods for Phthalates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of common analytical methods for the quantification of phthalates, supported by experimental data. The accurate determination of phthalates is crucial in research and drug development due to their potential as endocrine disruptors and their widespread use as plasticizers, which can lead to contamination of pharmaceutical products.[1][2][3] This document focuses on the cross-validation of methods to ensure data accuracy, reproducibility, and robustness.[4]

Comparative Analysis of Analytical Techniques

The two primary chromatographic techniques for phthalate (B1215562) analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometry (MS) or ultraviolet (UV) detector.[5] GC-MS is a widely used, simple, fast, and inexpensive technique for phthalate analysis, offering high chromatographic resolution.[1] However, many phthalates share a common base peak ion (m/z 149), which can complicate the identification and quantification of coeluting phthalates.[1] LC-MS provides a powerful alternative, especially for less volatile or thermally sensitive compounds.[5][6]

Interlaboratory comparison studies have been conducted to assess the accuracy of phthalate concentration measurements in various samples.[7][8][9] These studies highlight the importance of minimizing background contamination to achieve low method detection limits (MDLs).[7][8] The use of isotopically labeled internal standards, such as deuterated analogs, is critical for robust and accurate analytical methods as it compensates for matrix effects and variations in extraction efficiency and instrument response.[10]

A quality assurance and quality control program involving multiple laboratories demonstrated a significant improvement in the comparability of biomarker analysis for phthalates over several rounds of proficiency testing.[11] This underscores the value of ongoing cross-validation efforts.

Quantitative Performance Data

The following tables summarize key validation parameters for the analysis of common phthalates using GC-MS and HPLC-based methods. These parameters are essential for evaluating the performance and suitability of a method for a specific application.

Table 1: Performance Characteristics of GC-MS Methods for Phthalate Analysis

AnalyteLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)Reference
Multiple Phthalates>0.98-0.25 ng injected--[2][4]
12 Phthalates--0.5 or 2.5 µg/g--[2]
Diethyl Phthalate-0.1 - 5.3 µg/kg---[12]
Priority Phthalates-0.01 – 0.17 µ g/liter --12 - 38% (error)[13]
DBP & DEHP---95 - 106.1%< 3.9%[14]
16 Phthalates-0.005 - 0.025 mg/L-60 - 110%-[15]

DBP: Dibutyl phthalate, DEHP: Di(2-ethylhexyl) phthalate, RSD: Relative Standard Deviation

Table 2: Performance Characteristics of HPLC and LC-MS Methods for Phthalate Analysis

AnalyteLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)Reference
6 Regulated Phthalates-As low as 1 ppb (LC-MS/MS)---[6]
DMP, DEP, DBPLinear----[16]
Multiple Phthalates-1–8 ng/mL5–14 ng/mL--[17]

DMP: Dimethyl phthalate, DEP: Diethyl phthalate, DBP: Dibutyl phthalate

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible results. Below are generalized methodologies for phthalate analysis using GC-MS and LC-MS.

GC-MS Analysis of Phthalates in Cosmetic Products[2]
  • Sample Preparation:

    • For samples ready for injection (e.g., perfumes), dilute with ethanol.

    • For more complex matrices (e.g., creams, milks), perform a liquid-liquid extraction with ter-butyl methyl ether (TBME).

  • Instrumentation:

    • GC System: Equipped with a cross-linked 5%-phenyl/95%-dimethylpolysiloxane capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Optimized temperature gradient to ensure separation of the 12 target phthalates.

    • MS System: Operated in electron impact (EI) ionization mode.

  • Quantification:

    • Use an external calibration with an internal standard for quantification.

LC-MS/MS Analysis of Phthalates in Food[6][18]
  • Sample Preparation (for beverages, food powder):

    • An innovative extraction method developed by the Taiwan FDA can be employed.[6]

  • Instrumentation:

    • LC System: An Agilent 1260 RRLC HPLC system or equivalent.[6]

    • Column: Zorbax Eclipse XDB-C18 column (150 × 2.1 mm, 5 μm).[18]

    • Mobile Phase: A gradient of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile.[18]

    • MS/MS System: An Agilent 6400 Series triple quadrupole LC/MS or equivalent, operated in precursor ion scan mode.[6][18] The precursor ion at m/z 149 is characteristic of most phthalates.[18]

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to an internal standard against the concentration of the analyte in prepared standards. Determine the concentration of the analyte in the samples from this curve.[10]

Visualizing the Cross-Validation Workflow and Method Comparison

The following diagrams illustrate the logical flow of a cross-validation study and a comparison of the key characteristics of GC-MS and HPLC for phthalate analysis.

CrossValidationWorkflow cluster_planning Planning & Design cluster_execution Experimental Execution cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion & Reporting DefineObjectives Define Objectives & Scope SelectMethods Select Analytical Methods (e.g., GC-MS, HPLC) DefineObjectives->SelectMethods ChooseSamples Choose Representative Samples SelectMethods->ChooseSamples DefineParameters Define Validation Parameters (LOD, LOQ, Accuracy, etc.) ChooseSamples->DefineParameters PrepareSamples Sample Preparation DefineParameters->PrepareSamples AnalyzeSamples Analyze Samples with Each Method PrepareSamples->AnalyzeSamples CollectData Collect Raw Data AnalyzeSamples->CollectData ProcessData Process & Calculate Results CollectData->ProcessData ComparePerformance Compare Method Performance ProcessData->ComparePerformance StatisticalAnalysis Statistical Analysis (e.g., t-test, F-test) ComparePerformance->StatisticalAnalysis AssessEquivalence Assess Method Equivalence StatisticalAnalysis->AssessEquivalence DrawConclusions Draw Conclusions AssessEquivalence->DrawConclusions DocumentResults Document Findings in a Report DrawConclusions->DocumentResults

Cross-validation workflow for analytical methods.

MethodComparison GCMS GC-MS High Resolution Provides Structural Information Simple, Fast, Inexpensive Potential for Coelution HPLC HPLC / LC-MS Good for Less Volatile/Thermal Analytes Orthogonal to GC-MS Can be Coupled with Various Detectors (UV, MS) Lower Sensitivity with UV Detector PhthalateAnalysis Phthalate Analysis PhthalateAnalysis->GCMS Commonly Used PhthalateAnalysis->HPLC Alternative/Confirmatory

Comparison of GC-MS and HPLC for phthalate analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of Diheptyl Phthalate-d4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Diheptyl phthalate-d4, a deuterated form of a commonly used plasticizer. Adherence to these protocols is critical for minimizing risks and maintaining regulatory compliance.

Essential Safety and Handling Information

This compound, like its non-deuterated counterpart, is a chemical that requires careful handling. While specific hazard information for the d4 variant is not fully detailed in readily available safety data sheets, the procedures for the parent compound, Diheptyl phthalate (B1215562), serve as a reliable benchmark for safe practice. Always consult your institution's specific safety guidelines and the material safety data sheet (MSDS) provided by the supplier.

Key Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves (nitrile or butyl rubber are recommended), and a lab coat to prevent skin and eye contact.[1][2]

  • Ventilation: Use in a well-ventilated area to avoid inhalation of any potential mists or vapors.[3]

  • Spill Management: In case of a spill, absorb the liquid with sand or another inert absorbent material.[4] Collect the absorbed material into a sealable container for proper disposal.[4]

Quantitative Data Summary

For easy reference, the following table summarizes key quantitative data for Diheptyl phthalate. Note that the molecular weight is specific to the d4 variant.

PropertyValueSource
Molecular Formula C₂₂H₃₀D₄O₄[5]
Molecular Weight 366.53 g/mol [5]
Appearance Light yellow liquid[1]
Boiling Point 194 - 196 °C / 381.2 - 384.8 °F[1]
Density 1.12 g/mL at 25 °C[6]

Step-by-Step Disposal Protocol

The ultimate disposal of this compound must be conducted in accordance with local, state, and federal regulations.[4] The following is a general procedural workflow for its proper disposal:

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated absorbents from spills, and rinsed containers, in a designated and properly labeled, sealable container.[4]

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Waste Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1]

  • Disposal Method Selection:

    • The recommended methods for the disposal of phthalates are incineration and landfilling.[7]

    • Incineration: This is often the preferred method. Techniques like liquid injection or rotary kiln incineration are effective.[7] Mixing with a more flammable solvent can improve combustion.[7]

    • Landfill: If incineration is not an option, the chemical can be adsorbed onto a material like vermiculite (B1170534) and then disposed of in a licensed landfill.[7]

  • Contacting a Licensed Waste Disposal Service:

    • Arrange for the pickup and disposal of the chemical waste through a licensed and qualified hazardous waste disposal company.

    • Provide the waste disposal service with a complete and accurate description of the waste, including its chemical composition and any known hazards.

  • Documentation:

    • Maintain detailed records of the disposal process, including the date, quantity of waste, disposal method, and the name of the waste disposal company.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Caption: Logical workflow for the proper disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and regulatory adherence within their institutions.

References

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